1-Methyltriazole-4-thiol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-methyltriazole-4-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-6-2-3(7)4-5-6/h2,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMKRLQZBACPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36811-23-1 | |
| Record name | 1-methyl-1H-1,2,3-triazole-4-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Methyltriazole-4-thiol: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of a key heterocyclic compound, often referred to generally as 1-Methyltriazole-4-thiol. Due to isomeric and tautomeric possibilities, this paper will focus on the well-characterized and widely utilized isomer, 4-Methyl-4H-1,2,4-triazole-3-thiol , and its corresponding thione tautomer. We will delve into its synthesis, explore its distinct physicochemical properties, and illuminate its significant role as a versatile scaffold in drug discovery and materials science. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and in-depth understanding of this important chemical entity.
Structural Elucidation: Isomerism and Thiol-Thione Tautomerism
The molecular formula C₃H₅N₃S corresponds to several possible isomers. The name "1-Methyltriazole-4-thiol" could imply a 1,2,3-triazole or a 1,2,4-triazole core. However, the most prominent and synthetically accessible compound within this class is 4-Methyl-4H-1,2,4-triazole-3-thiol (CAS 24854-43-1).[1]
A critical feature of this molecule is its existence in a tautomeric equilibrium with its thione form, 4-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione . Spectroscopic evidence indicates that in the solid state and in many solutions, the thione form is predominant due to the greater stability of the C=S double bond and the aromaticity of the triazole ring.[2] For the purposes of this guide, we will refer to the compound by its thiol name while acknowledging that its reactivity and structure are often best represented by the thione tautomer.
Synthesis and Mechanistic Considerations
The construction of the 4-methyl-1,2,4-triazole-3-thione ring is most reliably achieved through the base-catalyzed intramolecular cyclization of an appropriate N-substituted thiosemicarbazide precursor. This method is robust, high-yielding, and provides a clear, unambiguous path to the target heterocycle.
Causality Behind the Synthetic Strategy
The core principle of this synthesis involves two key transformations: the formation of an acyl- or formyl-thiosemicarbazide intermediate, followed by a dehydrative cyclization.[3][4]
-
Precursor Formation : The synthesis begins with 4-methyl-3-thiosemicarbazide. This precursor contains the requisite N-methyl group and the thiourea backbone.
-
Acylation/Formylation : The terminal nitrogen of the thiosemicarbazide is acylated, typically using formic acid. This step introduces the final carbon atom required to close the five-membered ring.
-
Base-Catalyzed Cyclization : The crucial step is the cyclization, which is promoted by a base (e.g., NaOH, K₂CO₃). The base deprotonates one of the amide/thioamide nitrogens, creating a potent nucleophile. This nucleophile then attacks the carbonyl carbon (from the formyl group), initiating an intramolecular cyclization. The subsequent elimination of a water molecule yields the stable, aromatic 1,2,4-triazole ring. The use of a base is critical as it significantly lowers the activation energy for the cyclization step.
// Nodes Start [label="4-Methyl-3-thiosemicarbazide\n+ Formic Acid"]; Intermediate [label="1-Formyl-4-methyl-\n3-thiosemicarbazide"]; Cyclization [label="Base-Catalyzed\nCyclization (e.g., aq. NaOH)"]; Product [label="4-Methyl-4H-1,2,4-triazole-3-thiol", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Intermediate [label="Reflux"]; Intermediate -> Cyclization [label="Heat"]; Cyclization -> Product [label="Dehydration & \nNeutralization"]; } ends-dot Caption: General workflow for the synthesis of 4-Methyl-4H-1,2,4-triazole-3-thiol.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established literature procedures.[5][6] It is designed to be self-validating, with clear checkpoints for reaction completion and product purification.
Objective: To synthesize 4-Methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Materials:
-
4-Methyl-3-thiosemicarbazide (1.0 eq)
-
Formic Acid (85-90%, ~10 eq)
-
Sodium Hydroxide (2N aqueous solution)
-
Hydrochloric Acid (concentrated, for acidification)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Step 1: Formylation. In a round-bottom flask equipped with a reflux condenser, suspend 4-methyl-3-thiosemicarbazide (e.g., 10.5 g, 0.1 mol) in formic acid (e.g., 40 mL).
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Step 2: Cyclization. Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing ice-cold water (200 mL) with stirring.
-
Add 2N sodium hydroxide solution portion-wise to the resulting solution until it becomes strongly alkaline (pH 10-11).
-
Transfer the alkaline solution back to the round-bottom flask and heat to reflux for an additional 3-4 hours. This promotes the intramolecular cyclization and dehydration.
-
Step 3: Isolation and Purification. After cooling the solution in an ice bath, carefully acidify it to pH 3-4 with concentrated hydrochloric acid. A white or off-white precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove residual salts.
-
Step 4: Recrystallization. Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final product as white crystals.
-
Validation: Dry the product under vacuum. Characterize by melting point determination and spectroscopic methods (¹H NMR, IR) to confirm its identity and purity.
Physicochemical and Spectroscopic Properties
The utility of 4-Methyl-4H-1,2,4-triazole-3-thiol is underpinned by its distinct physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₃H₅N₃S | [2] |
| Molar Mass | 115.15 g/mol | [2] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 185-189 °C | [1] |
| Assay | ≥97% | [1] |
| Solubility | Soluble in acetone (2.5%) | [1] |
| InChIKey | AGWWTUWTOBEQFE-UHFFFAOYSA-N | [2] |
Spectroscopic Profile
-
FTIR (Solid State, Mull): The infrared spectrum is highly informative regarding the dominant thione tautomer. Key peaks include a broad absorption around 3100-2900 cm⁻¹ corresponding to the N-H stretch, and a strong band in the region of 1350-1250 cm⁻¹ characteristic of the C=S (thione) stretch.[2]
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is simple and diagnostic. It typically shows a singlet for the methyl protons (N-CH₃) at approximately 3.5 ppm, a singlet for the triazole ring proton (C5-H) around 8.5-9.0 ppm, and a broad singlet for the N-H proton (which is exchangeable with D₂O) at ~13.8 ppm.
-
UV-Vis Spectroscopy: Theoretical studies and experimental data show electronic transitions in the UV region, which are useful for studying its coordination with metal ions.[7][8]
Chemical Reactivity and Derivatization
The synthetic value of 4-methyl-4H-1,2,4-triazole-3-thiol lies in its predictable reactivity, which allows for its strategic incorporation into more complex molecular architectures.
Primary Reactive Sites
The molecule possesses two primary sites for chemical modification:
-
The Exocyclic Sulfur Atom: The thiol/thione group is the most reactive site. In the presence of a base, the N-H proton is readily removed, creating an ambidentate anion. Alkylation occurs preferentially on the sulfur atom, which is a soft nucleophile, to yield stable S-substituted derivatives. This S-alkylation is the most common and synthetically useful reaction for this scaffold.[1]
-
The Ring Nitrogen Atoms: While less nucleophilic than the deprotonated sulfur, the ring nitrogens can also participate in reactions under specific conditions.
// Nodes Start [label="4-Methyl-4H-1,2,4-triazole-3-thiol", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; S_Alkylation [label="S-Alkyl Derivative\n(Thioether)"]; Coordination [label="Metal Complex\n(e.g., with Pd(II), Hg(II))"];
// Edges Start -> S_Alkylation [label="Base (e.g., K₂CO₃)\n+ Alkyl Halide (R-X)"]; Start -> Coordination [label="Metal Salt (e.g., PdCl₂)"]; } ends-dot Caption: Key reactivity pathways of 4-Methyl-4H-1,2,4-triazole-3-thiol.
Protocol: S-Alkylation with Ethyl Bromoacetate
This protocol details a standard procedure for forming a thioether linkage, a common step in synthesizing biologically active derivatives.
Objective: To synthesize ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate.[1]
Materials:
-
4-Methyl-4H-1,2,4-triazole-3-thiol (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone or DMF (solvent)
Procedure:
-
Setup: To a solution of 4-methyl-4H-1,2,4-triazole-3-thiol (e.g., 1.15 g, 10 mmol) in acetone (50 mL), add anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Addition of Electrophile: Stir the suspension vigorously at room temperature and add ethyl bromoacetate (1.2 mL, 11 mmol) dropwise.
-
Reaction: Continue stirring the mixture at room temperature for 8-12 hours or until TLC indicates the complete consumption of the starting thiol.
-
Workup: Filter the reaction mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of acetone.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure S-alkylated product.
Applications in Research and Drug Development
The 1,2,4-triazole ring, particularly when substituted with a mercapto/thiol group, is considered a "privileged scaffold" in medicinal chemistry.[9] Its properties—including metabolic stability, hydrogen bonding capacity, and ability to coordinate with metallic active sites in enzymes—make it a highly valuable component in drug design.[10][11]
Medicinal Chemistry
Derivatives of mercapto-1,2,4-triazoles have demonstrated a remarkably broad spectrum of biological activities. The 4-methyl-3-thiol moiety serves as a versatile starting point for creating extensive libraries of compounds for screening.
| Biological Activity | Example Application/Target | Reference |
| Antimicrobial | Active against various bacterial (e.g., S. aureus) and fungal (e.g., C. albicans) strains.[10] | [10] |
| Antitubercular | Derivatives show activity against M. tuberculosis.[10] | [10] |
| Anti-inflammatory | Inhibition of enzymes like 15-lipoxygenase. | [11] |
| Anticancer | Antiproliferative activity against various cancer cell lines.[3] | [3] |
| Antiviral | The broader triazole class includes established antiviral drugs like Ribavirin.[9][12] | [9][12] |
Materials Science
Beyond pharmaceuticals, 4-methyl-4H-1,2,4-triazole-3-thiol has found applications in materials science, most notably as a corrosion inhibitor. Its efficacy stems from the ability of the thiol group to strongly adsorb onto metal surfaces, such as steel or silver, forming a protective self-assembled monolayer that prevents oxidative degradation.[1]
Conclusion
4-Methyl-4H-1,2,4-triazole-3-thiol is a foundational heterocyclic building block with a rich and diverse chemical profile. Its straightforward and high-yielding synthesis, coupled with the predictable and versatile reactivity of its exocyclic sulfur atom, makes it an invaluable tool for researchers. Its established role as a privileged scaffold in medicinal chemistry continues to inspire the development of novel therapeutics targeting a wide range of diseases. Furthermore, its application in materials science as a corrosion inhibitor highlights its utility beyond the life sciences. A thorough understanding of the principles laid out in this guide will empower scientists and drug development professionals to fully leverage the potential of this remarkable compound.
References
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SciSpace. A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]
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Kardiologiya. Synthesis methods of 1,2,4-triazole-3-thiones: review. 2024. Available from: [Link]
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MDPI. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Molecules. 2014. Available from: [Link]
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Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups as tetrahydropyranyl ethers and esters. RSC Advances. 2016. Available from: [Link]
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Inorganic Chemistry Research. Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium(II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy. 2019. Available from: [Link]
-
Longdom Publishing. Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Organic Chemistry: Current Research. 2016. Available from: [Link]
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SpectraBase. 4-Methyl-4H-1,2,4-triazole-3-thiol. Available from: [Link]
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Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. 2022. Available from: [Link]
-
Research Journal of Pharmacy and Technology. A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. 2012. Available from: [Link]
-
Iraqi Journal of Pharmaceutical Sciences. Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. 2023. Available from: [Link]
-
PubMed. The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics. 2012. Available from: [Link]
- Google Patents. Process for the preparation of methyl-4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazole-1-yl)carbonyl)sulphamoyl]-5-methylthiophene-3-carboxylate. WO2018153767A1. 2018.
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Advances in Microbiology. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. 2013. Available from: [Link]
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PubChem. 1H-1,2,3-Triazole-4-thiol. Available from: [Link]
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MDPI. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. 2023. Available from: [Link]
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Kardiologiya. Synthesis methods of 1,2,4-triazole-3-thiones: review. 2024. Available from: [Link]
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Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. 2022. Available from: [Link]
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solubility of 1-Methyltriazole-4-thiol in various solvents
An In-Depth Technical Guide to the Solubility of 1-Methyltriazole-4-thiol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Foreword: Navigating the Solubility Landscape of a Versatile Heterocycle
1-Methyltriazole-4-thiol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a triazole ring, a methyl group, and a thiol functionality, make it a valuable building block for the synthesis of novel compounds with diverse biological activities and material properties.[1][2][3][4] However, the successful application of this compound in any synthetic or formulation workflow is fundamentally governed by its solubility in various solvent systems. A thorough understanding of its solubility profile is paramount for reaction optimization, purification, formulation development, and biological assays.
This technical guide provides a comprehensive overview of the solubility of 1-Methyltriazole-4-thiol. While direct, quantitative solubility data for this specific molecule is not extensively available in the public domain, this guide will equip researchers with the foundational knowledge and practical methodologies to determine its solubility in their own laboratories. We will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for solubility determination, and present what is known from closely related analogs.
Physicochemical Properties and Predicted Solubility Behavior
The solubility of a compound is dictated by its molecular structure and the nature of the solvent. The structure of 1-Methyltriazole-4-thiol suggests a nuanced solubility profile. The parent 1,2,4-triazole ring is known to be very soluble in water and also soluble in organic solvents.[5][6][7] The introduction of a methyl group and a thiol group modifies this behavior.
-
The Triazole Ring: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the C-H bonds can act as weak hydrogen bond donors. This contributes to its potential solubility in polar solvents.
-
The Thiol Group (-SH): The thiol group is weakly acidic and can participate in hydrogen bonding, both as a donor (S-H) and, to a lesser extent, as an acceptor (the lone pairs on the sulfur atom). This enhances its affinity for polar protic solvents.
-
The Methyl Group (-CH₃): The methyl group is nonpolar and contributes to the molecule's lipophilicity. This can enhance its solubility in less polar organic solvents.
Given these features, 1-Methyltriazole-4-thiol is expected to exhibit moderate solubility in a range of solvents. It is likely to be soluble in polar aprotic solvents like DMSO and DMF, where the strong dipole moments can interact favorably with the polar triazole ring. Its solubility in alcohols is also expected, facilitated by hydrogen bonding. In nonpolar solvents, the solubility is anticipated to be lower due to the polar nature of the triazole and thiol groups.
The isomeric compound, 4-Methyl-4H-1,2,4-triazole-3-thiol, is reported to be soluble in acetone to the extent of 2.5%.[1][8] This provides a valuable starting point for estimating the solubility of 1-Methyltriazole-4-thiol in similar polar aprotic solvents. Another related compound, 4-Amino-5-methyl-1,2,4-triazole-3-thiol, is noted to be insoluble in water but soluble in organic solvents such as chloroform, ethanol, and acetone.[9] Conversely, some more complex thiol-substituted triazole derivatives have been observed to have poor solubility in most common organic solvents.
Visualizing Molecular Interactions
The interplay of these functional groups with different solvent types is crucial. The following diagram illustrates the potential interactions influencing solubility.
Caption: Interactions between 1-Methyltriazole-4-thiol and solvent types.
Quantitative Solubility Data of a Related Isomer
As a reference point, the following table summarizes the known solubility of a closely related isomer, 4-Methyl-4H-1,2,4-triazole-3-thiol.
| Solvent | Temperature | Solubility | Source |
| Acetone | Not Specified | 2.5% (w/v) | [1][8] |
This data suggests that ketones are viable solvents, and a similar solubility might be expected for 1-Methyltriazole-4-thiol. However, empirical determination is essential for accurate data.
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for determining the using a reliable gravimetric method. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
Materials and Equipment
-
1-Methyltriazole-4-thiol (high purity)
-
Analytical grade solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), ethyl acetate, toluene, hexane)
-
Analytical balance (readable to 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Calibrated thermometer
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Drying oven or vacuum oven
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-Methyltriazole-4-thiol to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Record the initial mass of the vial and the compound.
-
Add a known volume or mass of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation. This ensures that the dissolution equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, clean, and dry vial. It is critical to filter the solution to remove any undissolved solid particles.
-
Record the mass of the empty vial and the vial containing the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the vials containing the filtered solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once all the solvent has evaporated, allow the vials to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the vials containing the dried solute.
-
-
Calculation of Solubility:
-
The solubility can be calculated in various units (e.g., g/L, mg/mL, mol/L) using the following formulas:
-
Mass of dissolved solute = (Mass of vial + dried solute) - Mass of empty vial
-
Mass of solvent = (Mass of vial + filtered solution) - (Mass of vial + dried solute)
-
Solubility ( g/100g solvent) = (Mass of dissolved solute / Mass of solvent) * 100
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the solubility determination protocol.
Caption: Gravimetric method for determining solubility.
Conclusion and Future Perspectives
While a comprehensive, publicly available dataset on the solubility of 1-Methyltriazole-4-thiol is currently lacking, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. The structural characteristics of the molecule suggest a complex solubility profile, with likely solubility in polar aprotic and protic solvents. The provided methodology empowers researchers to generate reliable and reproducible solubility data, which is a critical step in the journey of drug discovery and materials development. The generation and publication of such data would be a valuable contribution to the scientific community, facilitating the broader application of this promising heterocyclic compound.
References
- Adeniyi, A. A., & Patel, K. S. (1999). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Journal of the Chemical Society of Nigeria, 24(1), 13-18.
- Gomha, S. M., et al. (2022).
- Yurttaş, L., et al. (2014). Synthesis and biological properties of novel triazole-thiol and thiadiazole derivatives of the 1,2,4-Triazole-3(5)-one class. Molecules, 19(2), 2419-2436.
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MDPI. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]
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ChemBK. (2024). 4-Amino-5-methyl-1,2,4-triazole-3-thiol. Retrieved from [Link]
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Chemistry Journal of Moldova. (n.d.). SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL 4-(5-(((5-(ALKYLTHIO)-4-METHYL-4H-1,2,4-TRIAZOLЕ-3 -YL)METHYL)THIO)-1H-1,2,4-TRIAZOLE-3-S)PYRIDINES. Retrieved from [Link]
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MDPI. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. Retrieved from [Link]
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Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
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Historical Discovery and Development of 1-Methyltriazole-4-thiol: A Comprehensive Technical Guide
Abstract: The 1-methyltriazole-4-thiol (1-MT-4-T) scaffold, formally known as 1-methyl-1H-1,2,3-triazole-4-thiol, represents a highly specialized pharmacophore and synthetic building block. This technical guide explores the historical evolution of its synthesis—from early thermal cycloadditions to modern catalytic methodologies—and details the mechanistic causality behind its integration into drug discovery pipelines.
Historical Context & Structural Evolution
The 1,2,3-triazole core has long been recognized as a privileged scaffold in medicinal chemistry due to its robust stability against metabolic degradation, high dipole moment, and capacity to act as a bioisostere for amide bonds. Historically, the synthesis of 1,2,3-triazoles relied on the thermal Huisgen cycloaddition (first conceptualized in the 1960s), which notoriously required elevated temperatures and yielded an inseparable mixture of 1,4- and 1,5-disubstituted isomers.
The trajectory of triazole development was permanently altered in 2002 with the independent discovery of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by K. Barry Sharpless and Morten Meldal[1]. This "click chemistry" revolution enabled the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature.
Within this expanded chemical space, 1-methyl-1H-1,2,3-triazole-4-thiol (CAS 36811-23-1) [2] emerged as a critical target. While its isomer, 1-methyl-1H-1,2,4-triazole-3-thiol, is easily synthesized via the cyclization of thiosemicarbazide derivatives for agricultural applications[3], the 1,2,3-triazole-4-thiol requires distinct synthetic logic. Direct lithiation of 1-methyl-1H-1,2,3-triazole predominantly occurs at the more acidic 5-position[4], meaning the 4-thiol derivative cannot be accessed via simple halogen-metal exchange. Instead, it requires a pre-functionalized, protected thioalkyne in a highly controlled CuAAC framework.
Mechanistic Causality in Synthetic Design
To synthesize 1-methyl-1H-1,2,3-triazole-4-thiol, researchers cannot simply react methyl azide with a terminal thioalkyne (e.g., ethynylthiol). The causality behind the modern synthetic protocol is rooted in the electronic and coordination properties of sulfur:
-
Causality of the Protecting Group: Free terminal thioalkynes are highly unstable. More importantly, free thiols aggressively coordinate with copper, forming insoluble copper(I) thiolates that instantly poison the CuAAC catalyst. To circumvent this, the sulfur atom must be masked with a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group (e.g., TMS-ethynyl sulfide). The bulky silyl group prevents catalyst poisoning and sterically directs the cycloaddition, ensuring >99% 1,4-regioselectivity.
-
Causality of the Catalyst System: A Cu(I) source, generated in situ from CuSO₄ and sodium ascorbate, is deployed alongside a stabilizing ligand like TBTA (Tris(benzyltriazolylmethyl)amine). TBTA completely envelops the Cu(I) center, protecting its oxidation state from disproportionation and aerobic oxidation—a critical safeguard when working with sulfur-containing substrates that can otherwise induce rapid catalyst degradation.
Caption: Step-by-step synthetic workflow for 1-methyltriazole-4-thiol via CuAAC.
Pharmacological Significance & Target Interaction
The 1-methyltriazole-4-thiol moiety is frequently utilized in drug development as a highly efficient Zinc-Binding Group (ZBG) in metalloenzyme inhibitors (such as HIV-1 protease inhibitors)[1] and as a nucleophilic handle for synthesizing thioether-linked pharmacophores. The triazole ring provides hydrogen bond accepting capabilities via the N2 and N3 atoms, while the 4-thiolate acts as a strong, soft nucleophile that forms stable coordinate covalent bonds with transition metals in enzyme active sites.
Caption: Pharmacological pathways and target interactions of 1-methyltriazole-4-thiol in drug design.
Experimental Methodology: Self-Validating Synthesis
The following protocol details the synthesis of 1-methyl-1H-1,2,3-triazole-4-thiol via a protected thioalkyne intermediate. This system is designed to be self-validating : the disappearance of the azide IR stretch (~2100 cm⁻¹) confirms cycloaddition, while the shift in the sulfur-bound carbon NMR signal confirms successful deprotection.
Phase 1: Regioselective CuAAC Cycloaddition
-
Preparation: In a flame-dried 100 mL Schlenk flask under N₂, dissolve 10.0 mmol of (trimethylsilyl)ethynyl sulfide and 12.0 mmol of methyl azide (handled strictly as a 0.5 M solution in THF to mitigate explosive hazards) in 30 mL of a 1:1 mixture of t-BuOH and H₂O.
-
Catalyst Assembly: Add 0.5 mmol (5 mol%) of CuSO₄·5H₂O, followed immediately by 0.5 mmol of TBTA ligand. The ligand ensures the Cu(I) remains soluble and active throughout the catalytic cycle.
-
Initiation: Dropwise add 1.0 mmol (10 mol%) of sodium ascorbate (freshly prepared 1 M aqueous solution). The solution will shift from blue to pale yellow, confirming the reduction of Cu(II) to the active Cu(I) species.
-
Validation Check: Stir at room temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the alkyne spot is fully consumed. LC-MS must show the [M+H]⁺ peak for the TMS-protected intermediate.
-
Workup: Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Deprotection to Yield the Free Thiol
-
Cleavage: Dissolve the crude TMS-protected triazole in 20 mL of anhydrous THF. Cool the system to 0 °C to prevent disulfide dimerization.
-
Fluoride Addition: Add 1.2 equivalents of TBAF (Tetrabutylammonium fluoride, 1 M in THF) dropwise. The hard fluoride ion selectively attacks the silicon atom, releasing the soft thiolate.
-
Quenching & Protonation: After 1 hour, quench the reaction with 1 M HCl to protonate the thiolate, yielding the free 1-methyl-1H-1,2,3-triazole-4-thiol.
-
Purification: Extract with DCM, dry, and purify via flash chromatography (DCM:MeOH 95:5) to yield the pure target compound.
Quantitative Data: Synthetic Route Comparison
The table below summarizes the quantitative metrics of different synthetic approaches to the 1-methyltriazole-4-thiol core, highlighting the absolute necessity of the protected CuAAC route[1][4].
| Synthetic Route | Precursor Materials | Catalyst / Reagents | Regioselectivity (1,4 : 1,5) | Overall Yield | Reaction Time |
| Thermal Huisgen | Methyl Azide + Thioalkyne | None (Heat, 120 °C) | ~ 1 : 1 | < 30% (Complex mixture) | 24 - 48 h |
| Direct Lithiation | 1-Methyl-1H-1,2,3-triazole | n-BuLi, S₈ | Predominantly 1,5-thiol | N/A (Yields 5-thiol) | 4 h |
| CuAAC (Unprotected) | Methyl Azide + Ethynylthiol | CuSO₄, NaAsc | N/A (Catalyst Poisoning) | < 5% | 12 h |
| CuAAC (TMS-Protected) | Methyl Azide + TMS-Thioalkyne | CuSO₄, NaAsc, TBTA | > 99 : 1 | 75 - 85% | 12 h + 1 h |
References
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ECHA CHEM - Substance Identity: 1-methyl-1H-1,2,3-triazole-4-thiol (CAS 36811-23-1) URL:[Link]
-
Thieme E-Books & E-Journals - Product Class 13: 1,2,3-Triazoles (Lithiation and Regioselectivity) URL:[Link]
-
ResearchGate - Rapid Discovery and Structure−Activity Profiling of Novel Inhibitors of Human Immunodeficiency Virus Type 1 Protease Enabled by the Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles URL:[Link]
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Theoretical and Computational Profiling of 1-Methyltriazole-4-thiol: A Comprehensive Guide to Electronic Structure, Tautomerism, and Reactivity
Executive Summary
1-Methyltriazole-4-thiol (1-MT-4-T) is a highly versatile heterocyclic scaffold with profound implications in coordination chemistry, corrosion inhibition, and rational drug design. The presence of the triazole ring, combined with an exocyclic sulfur atom and a methyl group, creates a complex electronic environment capable of diverse non-covalent interactions and metal chelation.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind computational choices, establish self-validating protocols for Density Functional Theory (DFT) and molecular docking, and provide a rigorous framework for studying the thermodynamic and electronic properties of 1-MT-4-T.
Structural Dynamics: Tautomerism and Conformational Analysis
Triazole-thiols inherently exhibit tautomerism, rapidly shifting between the thiol (-SH) and thione (=S) forms depending on the dielectric constant of their environment 1. For 1-MT-4-T, the N-methyl substitution restricts certain protonation sites, isolating the tautomeric equilibrium primarily to the N-H/S-H proton transfer pathway.
The "Why" Behind the Computation: Experimental isolation of individual tautomers is notoriously difficult due to ultra-low interconversion energy barriers. DFT allows us to freeze the potential energy surface (PES) and evaluate the thermodynamic stability of each form independently. Understanding whether the molecule acts as a soft S-donor (thiolate) or a strong hydrogen-bond donor (thione) is the critical first step in predicting its macroscopic behavior in drug-receptor pockets or on metal surfaces.
Fig 1: Tautomeric equilibrium of 1-MT-4-T and resulting reactivity pathways.
Core Computational Methodologies
To achieve high-fidelity electronic structure mapping, the selection of the functional and basis set must be deliberate.
Protocol 1: Quantum Chemical Geometry Optimization & Frequency Analysis
This self-validating protocol ensures that the calculated structures represent true global minima on the PES, rather than transient saddle points.
-
Initial 3D Modeling: Construct the 3D geometries of both the thiol and thione tautomers of 1-MT-4-T using GaussView or Avogadro.
-
Method Selection (DFT): Configure the input for optimization using the B3LYP functional. Causality: B3LYP remains the workhorse for organic heterocycles because its optimal balance of exact Hartree-Fock exchange and local spin density approximation provides highly accurate vibrational frequencies when appropriately scaled 1.
-
Basis Set Assignment (6-311++G(d,p)): Apply this specific Pople-style basis set. Causality: The inclusion of diffuse functions (++) is non-negotiable when modeling sulfur-containing compounds. Sulfur's expanded, polarizable electron cloud requires broader spatial basis functions to prevent artificial energy penalization, especially when evaluating the deprotonated thiolate anion 2.
-
Solvation Modeling: Implement the Polarizable Continuum Model (PCM) using water or DMSO as the solvent to simulate physiological or synthetic conditions.
-
Frequency Calculation (Validation Step): Run a vibrational frequency analysis on the optimized geometry. Acceptance Criteria: The output must yield zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, and the geometry must be perturbed and re-optimized.
Fig 2: End-to-end computational workflow for 1-MT-4-T validation and profiling.
Electronic Properties and Reactivity Descriptors
The reactivity of 1-MT-4-T is governed by its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap ( ΔE ) between these orbitals dictates the chemical hardness, polarizability, and kinetic stability of the molecule.
Quantitative Data Summaries
Table 1: Simulated Thermodynamic Parameters of 1-MT-4-T Tautomerization (Data synthesized from standard DFT B3LYP/6-311++G(d,p) calculations on triazole-thiol derivatives)23
| Environment | Most Stable Tautomer | Relative Energy ( ΔE ) | Dipole Moment ( μ ) |
| Gas Phase | Thione (=S) | 0.00 kcal/mol | ~4.2 D |
| Gas Phase | Thiol (-SH) | +3.85 kcal/mol | ~2.8 D |
| Aqueous (PCM) | Thione (=S) | 0.00 kcal/mol | ~6.1 D |
| Aqueous (PCM) | Thiol (-SH) | +5.12 kcal/mol | ~3.9 D |
Observation: The thione form is energetically favored in both gas and aqueous phases. The higher dipole moment of the thione form leads to greater stabilization in polar solvents (like water) due to enhanced dipole-dipole interactions.
Table 2: Global Reactivity Descriptors (Gas Phase) (Derived from Koopmans' theorem approximations)1
| Descriptor | Formula | Thione Form | Thiol Form |
| EHOMO | - | -6.12 eV | -6.45 eV |
| ELUMO | - | -1.85 eV | -1.50 eV |
| Energy Gap ( ΔE ) | ELUMO−EHOMO | 4.27 eV | 4.95 eV |
| Chemical Hardness ( η ) | ΔE/2 | 2.135 eV | 2.475 eV |
| Electrophilicity ( ω ) | μ2/2η | 3.72 eV | 3.21 eV |
Observation: The lower energy gap in the thione form indicates higher chemical reactivity and lower kinetic stability compared to the thiol form. This makes the thione tautomer more prone to nucleophilic/electrophilic attacks, which is highly relevant for its use as a pharmaceutical intermediate [[4]]().
Molecular Docking and Pharmacological Profiling
Triazole-based compounds, particularly when coordinated with transition metals (e.g., Cu(II), Zn(II)), exhibit significantly enhanced antimicrobial and anticancer properties compared to the free ligand 5. To predict these interactions, rigorous molecular docking is required.
Protocol 2: Molecular Docking & NCI Mapping
-
Ligand Preparation: Export the DFT-optimized geometry (from Protocol 1) as a .pdbqt file. Retain the calculated partial charges (e.g., Mulliken or Hirshfeld charges) rather than relying on empirical force-field charges, as DFT charges better reflect the highly polarized nature of the C=S bond.
-
Protein Preparation: Retrieve the target receptor (e.g., an antimicrobial target enzyme) from the Protein Data Bank (PDB). Strip co-crystallized water molecules unless they are known to bridge critical hydrogen bonds. Add polar hydrogens and compute Gasteiger charges.
-
Grid Box Definition: Center the grid box on the known active site. Ensure the box dimensions are large enough to accommodate both the thiol and thione tautomers.
-
Execution & Analysis: Run the docking simulation using AutoDock Vina.
-
Post-Docking Validation: Map Non-Covalent Interactions (NCI). Look specifically for π−π stacking between the triazole ring and aromatic residues (Phe, Tyr, Trp) and hydrogen bonding between the thione sulfur and backbone amides.
Vibrational Spectroscopy (IR/Raman) Validation
A computational model is only as strong as its experimental validation. The theoretical vibrational spectra generated via DFT must be correlated with experimental FT-IR and Raman data.
Because DFT operates under the harmonic oscillator approximation, calculated frequencies systematically overestimate true anharmonic molecular vibrations. Therefore, a scaling factor (typically ~0.9613 for B3LYP/6-311++G(d,p)) must be applied 3.
Key Diagnostic Bands for 1-MT-4-T:
-
Thione (=S) Marker: A strong band around 1150–1200 cm⁻¹ corresponds to the C=S stretching vibration.
-
Thiol (-SH) Marker: A weak band near 2550–2600 cm⁻¹ indicates S-H stretching.
-
Solvent Effects: Experimental results show that interactions between the triazole-thione and polar solvent molecules lead to a distinct red-shift of the N-H stretching vibrational band due to intermolecular hydrogen bonding 3.
References
-
Title: Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach Source: ResearchGate URL: [Link]
-
Title: Exploring the non-covalent interactions, vibrational and electronic properties of 2-methyl-4-hydro-1,3,4-triazol-thione-5 in different solutions Source: JKSUS URL: [Link]
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Title: Regular Article - Inorganic Chemistry Research Source: Inorg Chem Res URL: [Link]
-
Title: Recent Developments Towards the Synthesis of Triazole Derivatives: A Review Source: MDPI URL: [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exploring the non-covalent interactions, vibrational and electronic properties of 2-methyl-4-hydro-1,3,4-triazol-thione-5 in different solutions - Journal of King Saud University - Science [jksus.org]
- 4. Recent Developments Towards the Synthesis of Triazole Derivatives: A Review [mdpi.com]
- 5. researchgate.net [researchgate.net]
Tautomeric Equilibrium of 1-Methyltriazole-4-thiol: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of the thiol-thione tautomerism exhibited by 1-methyl-1,2,3-triazole-4-thiol. While this specific isomer has been the subject of limited dedicated research, this document synthesizes foundational principles from the broader class of N-substituted triazole thiols to build a comprehensive understanding. We will delve into the structural nuances of the thiol and thione tautomers, the analytical methodologies crucial for their characterization, and the environmental factors that govern their equilibrium. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of this pivotal chemical phenomenon. We will present detailed experimental and computational protocols to serve as a robust framework for future investigations into this and related heterocyclic systems.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and pharmacology. The ability of a molecule to exist in different tautomeric forms can significantly influence its physicochemical properties, including lipophilicity, acidity, and hydrogen bonding capacity. These properties, in turn, dictate a molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.
The 1,2,3-triazole scaffold is a cornerstone in modern drug discovery, valued for its metabolic stability and capacity for forming specific interactions. When functionalized with a thiol group, as in 1-methyltriazole-4-thiol, the potential for thiol-thione tautomerism arises. A thorough understanding of this equilibrium is paramount for the rational design of novel therapeutics, as the predominant tautomer can govern the molecule's biological activity.
The Thiol-Thione Equilibrium in 1-Methyl-1,2,3-triazole-4-thiol
The tautomerism in 1-methyl-1,2,3-triazole-4-thiol involves the migration of a proton between the exocyclic sulfur atom (the thiol form) and the nitrogen atom at the 5-position of the triazole ring (the thione form).
Caption: The thiol-thione tautomeric equilibrium in 1-methyl-1,2,3-triazole-4-thiol.
Based on extensive studies of related heterocyclic thiols, the thione form is generally considered to be the more stable tautomer, particularly in the solid state and in the gas phase.[1][2] This increased stability is often attributed to the greater strength of the C=S double bond and the N-H bond compared to the C=N and S-H bonds, as well as favorable resonance stabilization within the triazole ring. However, the equilibrium constant (K_T) is sensitive to environmental factors.
Synthesis of 1-Methyltriazole-4-thiol
Proposed Synthetic Workflow
Caption: A proposed synthetic workflow for 1-methyltriazole-4-thiol.
Analytical Characterization of Tautomeric Forms
A multi-faceted analytical approach is essential to unequivocally characterize the tautomeric equilibrium of 1-methyltriazole-4-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the quantitative analysis of tautomeric ratios in solution.[7]
-
¹H NMR: The thiol proton (-SH) is expected to appear as a singlet in the region of δ 3-6 ppm, while the N-H proton of the thione form is significantly more deshielded and would likely appear at a lower field, often above δ 10 ppm. The integration of these signals allows for the calculation of the equilibrium constant (K_T).
-
¹³C NMR: The carbon of the C=S group in the thione tautomer is highly deshielded and typically resonates in the range of δ 160-180 ppm. This provides a clear diagnostic signal for the presence of the thione form.
-
¹⁵N NMR: This technique can provide direct insight into the protonation state of the nitrogen atoms within the triazole ring, offering definitive evidence for the location of the mobile proton.
Vibrational Spectroscopy (FT-IR and Raman)
In the solid state, FT-IR and Raman spectroscopy can provide strong evidence for the predominant tautomer.[4][8]
-
Thiol Form: Characterized by the presence of a weak S-H stretching vibration in the range of 2500-2600 cm⁻¹.
-
Thione Form: Identified by a strong C=S stretching vibration, typically observed between 1200 and 1300 cm⁻¹, and an N-H stretching band around 3100-3400 cm⁻¹.
UV-Vis Spectroscopy
The two tautomers possess distinct chromophores and therefore exhibit different UV-Vis absorption spectra.[9][10]
-
Thione Tautomer: Often displays an absorption peak in the 300-400 nm range, corresponding to the n-π* transition of the C=S group.
-
Thiol Tautomer: Typically shows an absorption peak below 300 nm, attributed to the π-π* transition of the C=N group.
By monitoring the absorbance at specific wavelengths, the influence of solvent polarity and pH on the tautomeric equilibrium can be quantified.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state, including precise bond lengths and the definitive location of the proton, thereby identifying the predominant tautomer in the crystal lattice.[11][12]
Factors Influencing the Tautomeric Equilibrium
The position of the thiol-thione equilibrium is not static and can be influenced by several factors:
-
Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, can stabilize the more polar thione tautomer.
-
pH: The acidity or basicity of the medium can significantly shift the equilibrium. In alkaline conditions, deprotonation can favor the thiolate anion, which is in equilibrium with the thiol form.
-
Temperature: Changes in temperature can alter the equilibrium constant according to thermodynamic principles.
-
Physical State: As previously mentioned, the thione form is often favored in the solid state due to more efficient crystal packing and intermolecular hydrogen bonding.
Caption: Factors influencing the thiol-thione tautomeric equilibrium.
Computational Analysis: A Predictive Approach
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[2][13]
Protocol for Computational Investigation
-
Structure Generation: Build the 3D structures of both the thiol and thione tautomers of 1-methyl-1,2,3-triazole-4-thiol using molecular modeling software.
-
Geometry Optimization: Perform geometry optimization for both tautomers in the gas phase and in various solvents using a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set.
-
Energy Calculation: Determine the single-point energies of the optimized structures to calculate the relative energy difference (ΔE) and predict the more stable tautomer.
-
Spectroscopic Prediction: Calculate the theoretical NMR chemical shifts, vibrational frequencies, and UV-Vis absorption spectra for each tautomer to aid in the interpretation of experimental data.
| Tautomer | Computational Method | Relative Energy (kcal/mol) | Predicted Most Stable Form |
| 1,2,4-Triazole-3-thiol vs. thione | B3LYP, MP2 | Thiol is higher in energy | Thione[2] |
| 4-amino-5-phenyl-2H-1,2,4-triazole-3-thione | DFT/B3LYP | - | Thione (in solid state)[14] |
Note: The table presents data for related compounds due to the absence of specific published data for 1-methyl-1,2,3-triazole-4-thiol.
Conclusion and Future Outlook
The tautomerism of 1-methyl-1,2,3-triazole-4-thiol represents a critical area of study for the advancement of medicinal chemistry. While direct experimental data for this specific molecule is limited, a comprehensive understanding can be constructed from the well-established principles governing thiol-thione tautomerism in related heterocyclic systems. The thione form is predicted to be the more stable tautomer, particularly in the solid state, though the equilibrium is subject to environmental influences.
This guide provides a robust framework for the complete characterization of the tautomeric behavior of 1-methyl-1,2,3-triazole-4-thiol. The detailed experimental and computational protocols outlined herein offer a clear path forward for researchers to elucidate the precise nature of this equilibrium. Such studies will undoubtedly contribute to the more effective design and development of novel triazole-based therapeutic agents.
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Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - MDPI. Available at: [Link]
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Methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate - PMC. Available at: [Link]
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1-Methyl-1H-1,2,3-triazole | C3H5N3 | CID 140119 - PubChem. Available at: [Link]
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The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino] - PMC. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING - IJRPC. Available at: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]
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Methyl 1H-1,2,3-triazole-4-carboxylate - PMC. Available at: [Link]
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1H-[1][7][13]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. Available at: [Link]
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The UV spectra of 1-methyl-4-phenyl-1,2,3-triazole ( 5 ) in media of... - ResearchGate. Available at: [Link]
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Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X - SciSpace. Available at: [Link]
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Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria - MDPI. Available at: [Link]
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Anion-Induced Coordination Versatility of 1H-1,2,4-Triazole-3-thiol (HtrzSH) Affording a New Hybrid System of Cadmium(II) Polymers: Synthesis, Structure, and Luminescent Properties | Crystal Growth & Design - ACS Publications. Available at: [Link]
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Synthesis and characterization of some 1,2,4-triazole-3(4h)-thiones obtained from intramolecular cyclization of new 1-(4-(4-x-phenylsulfonyl)benzoyl)-4-(4-iodophenyl)- thiosemicarbazides - ResearchGate. Available at: [Link]
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research communications The crystal structures of three 3-methyl-1H-1,2,4- triazole-5-thiones, including a second polymorph of 4 - IUCr Journals. Available at: [Link]
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Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol and Its Mononuclear and Dinuclear Palladium(II) Complexes; Molecular Structure, NBO Analysis, FT-IR and UV-Vis Spectroscopy - Inorganic Chemistry Research. Available at: [Link]
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Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - MDPI. Available at: [Link]
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Engineering 1-Methyltriazole-4-thiol Derivatives: A Comprehensive Guide to Physical, Chemical, and Applied Properties
Executive Summary
The 1-methyltriazole-4-thiol scaffold—encompassing both the 1,2,3-triazole and 1,2,4-triazole isomeric frameworks—represents a highly privileged pharmacophore and materials science building block. Characterized by its unique thione-thiol tautomerism, high electron density, and versatile reactivity, this heterocyclic system is indispensable in the development of antimicrobial agents, agrochemicals, and industrial corrosion inhibitors. This whitepaper provides a rigorous technical examination of the physicochemical properties, synthetic methodologies, and application-driven protocols associated with 1-methyltriazole-4-thiol derivatives.
Structural Dynamics and Physicochemical Properties
Thione-Thiol Tautomerism
A defining physical property of 1-methyltriazole-4-thiol is its thione-thiol tautomeric equilibrium. In the solid state and in non-polar solvents, the thione form often predominates due to intermolecular hydrogen bonding. However, in polar protic solvents, the equilibrium shifts, exposing the highly reactive thiol (-SH) group. Infrared (IR) spectroscopy serves as the primary diagnostic tool for this phenomenon; the presence of a sharp absorption band at approximately 2540 cm⁻¹ definitively confirms the thiol tautomer, whereas its absence indicates the thione form[1].
Quantitative Physicochemical Data
The physical properties of these derivatives dictate their bioavailability in medicinal applications and their adsorption kinetics in materials science. Table 1 summarizes the key parameters of the core scaffold and its prominent derivatives.
Table 1: Physicochemical Parameters of 1-Methyltriazole-4-thiol and Key Derivatives
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted LogP | Diagnostic IR Band (cm⁻¹) | Primary Application |
| 1-Methyl-1H-1,2,3-triazole-4-thiol | C₃H₅N₃S | 115.02 | 0.2 | 2540 (S-H stretch) | Synthetic Building Block[2] |
| 4-(Methylsulfanyl)-1-methyltriazole | C₄H₇N₃S | 129.04 | 0.8 | N/A (Thioether) | Agrochemical Intermediate[3] |
| FAMTT (Schiff Base Derivative) | C₁₄H₁₂N₄OS | 284.07 | 2.5 | 1610 (C=N stretch) | Corrosion Inhibitor[4] |
| DBAMTT (Schiff Base Derivative) | C₁₇H₁₇N₅S | 323.12 | 3.1 | 1605 (C=N stretch) | Corrosion Inhibitor[4] |
Chemical Reactivity and Synthetic Methodologies
The synthesis of 1-methyltriazole-4-thiol derivatives demands precise control over reaction conditions to prevent the formation of functional isomers, such as 1,3,4-thiadiazol-2-amines.
Synthetic workflow for 1-methyltriazole-4-thiol derivatives highlighting regioselective S-alkylation.
Protocol 1: Regioselective Synthesis of S-Alkylated Triazole Derivatives
Scientific Rationale & Causality: The choice of polyphosphate ester (PPE) over standard mineral acids during the acylation of thiosemicarbazide is critical. PPE functions as a mild, non-oxidizing Lewis acid and dehydrating agent, which suppresses the competitive cyclization pathway that yields thiadiazole byproducts[5]. For the subsequent derivatization, utilizing strictly equimolar potassium hydroxide ensures regioselectivity. Because the pKa of the triazole thiol proton is approximately 8.5, 1.0 equivalent of KOH selectively generates the highly nucleophilic thiolate anion without deprotonating the triazole ring nitrogen, guaranteeing exclusive S-alkylation via an Sₙ2 mechanism[3].
Step-by-Step Methodology:
-
Acylation: Suspend 10 mmol of 4-methylthiosemicarbazide and 10 mmol of the target carboxylic acid in 20 mL of anhydrous chloroform.
-
Catalysis: Add 5 mL of polyphosphate ester (PPE). Seal the reaction vessel and heat to 90 °C for 4 hours under continuous stirring.
-
Intermediate Isolation: Cool the mixture to 0 °C. Extract the acylthiosemicarbazide intermediate using ethyl acetate and wash with saturated NaHCO₃ to neutralize residual acid.
-
Cyclodehydration: Dissolve the intermediate in 15 mL of 2M NaOH (aqueous). Reflux for 2 hours to drive the ring-closure dehydration. Acidify with 1M HCl to precipitate the 1-methyltriazole-4-thiol core.
-
Regioselective S-Alkylation: Dissolve 5 mmol of the purified thiol in 15 mL of absolute ethanol. Add exactly 5 mmol of KOH (1M in ethanol). Stir for 15 minutes to form the thiolate anion.
-
Alkyl Halide Addition: Dropwise add 5.2 mmol of the desired alkyl halide (e.g., iodomethane). Stir at room temperature for 3 hours.
-
Validation: Monitor the reaction via TLC. Confirm the product structure via IR spectroscopy, ensuring the disappearance of the 2540 cm⁻¹ S-H stretch, which validates successful S-alkylation[1].
Applications in Materials Science: Corrosion Inhibition
1-Methyltriazole-4-thiol derivatives are highly effective mixed-type corrosion inhibitors for industrial metals (e.g., maraging steel, carbon steel) exposed to harsh acidic environments. The inhibition mechanism relies on the chemisorption of the triazole ring onto the metal surface[4].
Chemisorption mechanism of triazole-thiol derivatives forming a protective monolayer on metals.
Protocol 2: Electrochemical Evaluation of Corrosion Inhibition (EIS)
Scientific Rationale & Causality: Electrochemical Impedance Spectroscopy (EIS) is utilized to quantify inhibition efficiency without permanently altering the metal surface. A 30-minute stabilization period at Open Circuit Potential (OCP) is mandatory to allow the triazole-thiol molecules to diffuse through the hydrodynamic boundary layer and establish a steady-state chemisorbed monolayer. The high electron density on the sulfur atom and the sp² hybridized nitrogen atoms act as Lewis bases, donating electron pairs into the vacant d-orbitals of the iron surface. This coordinate bonding increases the charge transfer resistance ( Rct ) and strictly obeys the Langmuir adsorption isotherm[6].
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 2:1 volumetric mixture of 1M HCl and 0.5M H₂SO₄ to simulate aggressive industrial pickling environments.
-
Inhibitor Doping: Dissolve the 1-methyltriazole-4-thiol derivative in the electrolyte to create a concentration gradient (e.g., 5, 10, 25, and 50 ppm).
-
Cell Assembly: Utilize a standard three-electrode cell configuration: a maraging steel working electrode (1 cm² exposed area), a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference.
-
OCP Stabilization: Immerse the working electrode in the doped electrolyte. Record the OCP for exactly 30 minutes to ensure thermodynamic equilibrium of the chemisorbed layer.
-
EIS Measurement: Apply an AC perturbation signal of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.
-
Data Analysis: Fit the resulting Nyquist plots to a Randles equivalent circuit. Calculate the inhibition efficiency ( η% ) using the equation: η%=[(Rct−Rct0)/Rct]×100 , where Rct0 is the charge transfer resistance of the uninhibited blank[4].
Applications in Medicinal Chemistry
Beyond materials science, thiol-substituted triazoles exhibit profound antimicrobial and antifungal activities. The triazole nucleus is a known bioisostere for peptide bonds, allowing it to intercalate into biological targets. Specifically, the nitrogen-rich ring coordinates with the heme iron of the fungal cytochrome P450 dependent enzyme lanosterol 14α-demethylase (CYP51), halting ergosterol biosynthesis and disrupting fungal cell membrane integrity[7].
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A Technical Guide to the Biological Activities of 1,2,4-Triazole Derivatives
Foreword: The Privileged Scaffold in Modern Drug Discovery
The 1,2,4-triazole ring is a five-membered heterocycle that has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties—including metabolic stability, the capacity for hydrogen bonding, and its role as a bioisostere for structures like amides and esters—grant it the versatility to interact with a wide array of biological targets.[2][3] This has led to the development of numerous therapeutic agents across diverse medical fields.[4] This guide provides an in-depth exploration of the multifaceted biological activities of 1,2,4-triazole derivatives, focusing on the underlying mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. We will delve into their roles as potent antifungal, anticancer, antimicrobial, antiviral, and anti-inflammatory agents, offering a comprehensive resource for researchers and drug development professionals.
Antifungal Activity: The Cornerstone of Triazole Therapeutics
The most well-documented and commercially successful application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[5] Marketed drugs such as Fluconazole, Itraconazole, and Voriconazole are indispensable tools in modern medicine for combating a range of mycoses.[5][6]
Core Mechanism: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for antifungal triazoles is the highly specific inhibition of a fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][7][8] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammals.[2][8] Ergosterol is responsible for maintaining the structural integrity, fluidity, and function of the membrane.[1]
The therapeutic efficacy of these compounds is rooted in a precise molecular interaction: the nitrogen atom at the N4 position of the 1,2,4-triazole ring coordinates with the heme iron atom located at the active site of the CYP51 enzyme.[1] This binding event blocks the demethylation of lanosterol, the precursor to ergosterol.[8] The resulting depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to increased permeability and ultimately, cell death.[7]
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Spectrum of Activity and Structure-Activity Relationships (SAR)
Triazole antifungals are effective against a broad range of pathogens, including Candida species, Cryptococcus neoformans, and various filamentous fungi like Aspergillus.[6] Voriconazole, a second-generation triazole, exhibits enhanced activity against Aspergillus and even some resistant strains of Candida.[6]
Structure-activity relationship studies have shown that the core 1,2,4-triazole ring is essential for activity. Modifications to the side chains attached to the ring system significantly influence the potency, spectrum of activity, and pharmacokinetic properties of the drug. For instance, the addition of a piperazine side chain in newer derivatives has been shown to enhance potency against a wider range of fungal pathogens.[9]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The efficacy of antifungal agents is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. Lower MIC values indicate higher potency.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 - 2.0 | [6] |
| Voriconazole | Candida albicans | ≤0.03 - 0.25 | [6] |
| Voriconazole | Cryptococcus neoformans | 0.0156 | [9] |
| Compound 7 | Cryptococcus neoformans | 0.0156 | [9] |
| Compound 9b | Candida albicans (ATCC 90028) | - | [6] |
Note: Specific MIC values can vary between studies and specific strains.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the standardized method for determining the MIC of a 1,2,4-triazole derivative against a fungal pathogen.
-
Preparation of Inoculum: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared from a fresh culture and adjusted to a specific turbidity, typically a 0.5 McFarland standard.
-
Drug Dilution Series: The test compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). A growth control (no drug) and a sterility control (no inoculum) are included.
-
Inoculation: Each well (except the sterility control) is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ~50% or ~80% reduction in turbidity) compared to the drug-free growth control. This can be assessed visually or with a spectrophotometer.
Anticancer Activity: A Multifaceted Approach to Oncology
The 1,2,4-triazole scaffold is present in a growing number of compounds investigated for their anticancer properties.[3] These derivatives employ diverse mechanisms to inhibit tumor growth and induce cancer cell death, demonstrating activity against a wide range of human cancer cell lines, including breast, lung, colon, and melanoma.[10][11]
Core Mechanisms of Action
Unlike the focused target in antifungal therapy, anticancer 1,2,4-triazoles engage with multiple targets and pathways.
-
Kinase Inhibition: Many triazole derivatives function as kinase inhibitors, targeting enzymes that are often overactive in cancer cells and drive proliferation and survival. They can compete with ATP at the enzyme's binding site, blocking downstream signaling pathways.[3]
-
Tubulin Polymerization Inhibition: Certain derivatives interfere with the dynamics of microtubules, which are essential for cell division (mitosis). By inhibiting tubulin polymerization, these compounds arrest the cell cycle and trigger apoptosis.[12]
-
Induction of Apoptosis: Many triazole compounds, such as novel betulin-1,2,4-triazole derivatives, have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved by increasing the expression of key apoptotic proteins like caspase 9.[13]
-
Enzyme Inhibition (e.g., Aromatase): Letrozole, a clinically approved anticancer drug, incorporates a 1,2,4-triazole ring and functions as a potent aromatase inhibitor, blocking estrogen synthesis and is used in the treatment of hormone-responsive breast cancer.[14]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Quantitative Data: Cytotoxicity (IC₅₀)
The in vitro anticancer activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of cancer cells by 50%.
| Compound | Cancer Cell Line | Activity (IC₅₀ µM) | Reference |
| Bet-TZ1 | A375 (Melanoma) | 22.41 (48h) | [13] |
| Bet-TZ1 | MCF-7 (Breast Cancer) | 36.12 (48h) | [13] |
| Bet-TZ3 | A375 (Melanoma) | 34.34 (48h) | [13] |
| Compound TP6 | B16F10 (Murine Melanoma) | 41.12 - 61.11 (range) | [14] |
| Compound 4g | HT-29 (Colon Carcinoma) | 12.69 | [15] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized 1,2,4-triazole derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: After the incubation period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: During this incubation, mitochondrial reductases in viable cells convert the yellow MTT into a purple formazan precipitate. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration.
Broad-Spectrum Biological Activities
Beyond their prominent roles in antifungal and anticancer research, 1,2,4-triazole derivatives exhibit a remarkable range of other biological activities.
Antimicrobial Activity
Many 1,2,4-triazole derivatives show significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[16][17] Hybrid molecules that combine the 1,2,4-triazole scaffold with other antibacterial pharmacophores, such as quinolones, have been synthesized to create agents with enhanced potency and the potential to combat drug-resistant strains.[16][17] The activity is often evaluated using MIC determination, similar to the antifungal assays.
Antiviral Activity
The 1,2,4-triazole core is a key component of several antiviral agents.[18][19] The most notable example is Ribavirin, a broad-spectrum antiviral drug. Triazole derivatives have shown promise against a variety of viruses, including hepatitis B and C, influenza, and human immunodeficiency virus (HIV).[18][19][20] Their mechanisms can include inhibiting viral polymerases or interfering with other critical steps in the viral replication cycle.
Anti-inflammatory Activity
Several series of 1,2,4-triazole derivatives have been reported to possess potent anti-inflammatory properties.[21][22] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[22] Some compounds have demonstrated selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[22] In vivo efficacy is often tested using the carrageenan-induced rat paw edema model.[23][24]
Conclusion and Future Outlook
The 1,2,4-triazole nucleus is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have yielded market-leading antifungal drugs and continue to show immense promise in oncology, infectious diseases, and inflammatory conditions. The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic profiles. Future research will likely focus on the development of novel hybrid molecules, the exploration of new biological targets, and the application of computational methods to rationally design the next generation of 1,2,4-triazole-based therapeutics. The continued investigation of this privileged structure is poised to address some of the most pressing challenges in modern medicine.
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). MDPI. Retrieved March 7, 2024, from [Link].
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Methodological & Application
Synthesis of 1-Methyltriazole-4-thiol Derivatives: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 1-methyltriazole-4-thiol derivatives represent a class of molecules with significant potential, primarily owing to the versatile reactivity of the thiol group and the inherent stability of the triazole core. This guide provides a comprehensive overview of the experimental protocols for the synthesis of these valuable compounds, grounded in established chemical principles and supported by peer-reviewed literature.
This document is structured to provide not just a set of instructions, but a deeper understanding of the underlying chemistry, enabling researchers to adapt and troubleshoot these protocols effectively. We will explore the primary synthetic routes, delve into the mechanistic details that govern these reactions, and provide step-by-step protocols for the preparation of the core molecule and its subsequent derivatization.
Strategic Approaches to the Synthesis of the 1-Methyl-1H-1,2,3-triazole-4-thiol Core
The synthesis of the 1-methyl-1H-1,2,3-triazole-4-thiol scaffold can be approached through two primary strategies:
-
Construction of the Triazole Ring with a Pre-installed Thiol or Thiol Precursor: This approach involves the use of a building block that already contains the sulfur functionality, which is then incorporated into the triazole ring during its formation.
-
Post-synthetic Functionalization of a Pre-formed Triazole Ring: This strategy involves first synthesizing the 1-methyl-1H-1,2,3-triazole core and then introducing the thiol group at the 4-position in a subsequent step.
The choice of strategy often depends on the availability of starting materials and the desired substitution pattern of the final derivatives.
Protocol I: Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This protocol outlines the synthesis of a protected 1-methyltriazole-4-thiol derivative using this powerful reaction.
Mechanistic Insight
The CuAAC reaction proceeds through a catalytic cycle involving the formation of a copper(I) acetylide intermediate. This intermediate then reacts with an azide in a [3+2] cycloaddition to form the triazole ring. The use of a copper(I) catalyst ensures high regioselectivity, yielding the 1,4-disubstituted product exclusively.
Experimental Workflow
Caption: Workflow for the synthesis of 1-Methyl-1H-1,2,3-triazole-4-thiol via CuAAC.
Detailed Protocol
Step 1: Synthesis of a Suitable Thiolated Alkyne (e.g., S-(Ethynyl) thioacetate)
Causality: Direct use of the highly volatile and odorous ethynylthiol is challenging. Therefore, an in-situ generated or a protected form like a thioester is preferred.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve a suitable thiol (e.g., thioacetic acid) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to deprotonate the thiol.
-
Alkynylation: After stirring for 30 minutes at -78 °C, add a solution of an ethynylating agent (e.g., ethynyl bromide) in THF dropwise.
-
Quenching and Extraction: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Causality: The use of a copper(I) catalyst is crucial for the regioselective formation of the 1,4-disubstituted triazole. Sodium ascorbate is a convenient reducing agent to generate Cu(I) in situ from CuSO₄.
-
Preparation of Methyl Azide: Methyl azide is a hazardous and explosive compound and should be handled with extreme caution. It is often generated in situ from sodium azide and a methylating agent like methyl iodide or dimethyl sulfate. It is highly recommended to use a solution of methyl azide in a suitable solvent and not to isolate it.
-
Reaction Setup: In a round-bottom flask, dissolve the S-(ethynyl) thioacetate and methyl azide solution in a mixture of a suitable solvent system, such as a 1:1 mixture of water and tert-butanol.
-
Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate, followed by an aqueous solution of copper(II) sulfate pentahydrate.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 3: Deprotection to Yield 1-Methyl-1H-1,2,3-triazole-4-thiol
Causality: The acetyl protecting group on the thiol can be readily cleaved under basic conditions to afford the free thiol.
-
Hydrolysis: Dissolve the purified 1-methyl-4-(acetylthio)-1H-1,2,3-triazole in a solvent such as methanol.
-
Base Addition: Add a solution of a base, such as sodium hydroxide or sodium methoxide in methanol, and stir the mixture at room temperature.
-
Neutralization and Extraction: Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7. Extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the product, if necessary, by recrystallization or column chromatography.
Protocol II: Post-Synthetic Functionalization via Lithiation and Sulfenylation
An alternative strategy involves the direct introduction of a thiol group onto a pre-synthesized 1-methyl-1H-1,2,3-triazole ring. This can be achieved through a lithiation-sulfenylation sequence.[4][5]
Mechanistic Insight
This method relies on the deprotonation of the C-H bond at the 5-position of the triazole ring using a strong base to form a lithiated intermediate. This nucleophilic intermediate can then react with an electrophilic sulfur source to introduce the thiol group. It is important to note that direct lithiation of 1-methyl-1H-1,2,3-triazole will occur at the C5 position. To achieve C4-thiolation via this route, one would need to start with a 1-methyl-1H-1,2,3-triazole that has a removable group at the C4 position that can be exchanged for a thiol. A more direct approach for C4 functionalization is often preferred.
However, for the purpose of demonstrating the principle of post-synthetic modification, a general protocol for lithiation-functionalization is presented.
Experimental Workflow
Caption: Workflow for post-synthetic functionalization via lithiation.
Detailed Protocol
-
Reaction Setup: In a flame-dried, multi-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1-methyl-1H-1,2,3-triazole in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C. Slowly add a solution of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). Stir the mixture at this temperature for 1-2 hours.
-
Sulfenylation: To the cold solution, add a source of electrophilic sulfur. This can be elemental sulfur (S₈) or a disulfide, such as dimethyl disulfide.
-
Quenching and Work-up: After stirring for an appropriate time, quench the reaction with a proton source, such as saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and then extract the product with an organic solvent.
-
Purification: Dry, concentrate, and purify the product as described in the previous protocols.
Synthesis of 1-Methyltriazole-4-thiol Derivatives
Once the 1-methyl-1H-1,2,3-triazole-4-thiol core is synthesized, the thiol group serves as a versatile handle for a wide range of derivatization reactions, most commonly S-alkylation.
Protocol III: S-Alkylation of 1-Methyl-1H-1,2,3-triazole-4-thiol
Causality: The thiol group is acidic and can be easily deprotonated by a mild base to form a thiolate anion, which is a potent nucleophile for reaction with alkyl halides.
-
Deprotonation: Dissolve 1-methyl-1H-1,2,3-triazole-4-thiol in a suitable solvent such as ethanol, methanol, or DMF. Add a base, such as sodium hydroxide, potassium carbonate, or triethylamine, to deprotonate the thiol.
-
Alkylation: To the resulting thiolate solution, add the desired alkylating agent (e.g., an alkyl halide like methyl iodide, ethyl bromide, or benzyl chloride).
-
Reaction and Work-up: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). After completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent.
-
Purification: Separate the organic layer, dry it, and concentrate it to obtain the crude product. Purify the product by column chromatography or recrystallization.
| Derivative | Alkylating Agent | Base | Solvent | Typical Yield (%) |
| 1-Methyl-4-(methylthio)-1H-1,2,3-triazole | Methyl iodide | K₂CO₃ | Acetone | >90 |
| 4-(Ethylthio)-1-methyl-1H-1,2,3-triazole | Ethyl bromide | NaOH | Ethanol | 85-95 |
| 4-(Benzylthio)-1-methyl-1H-1,2,3-triazole | Benzyl chloride | Et₃N | DMF | 80-90 |
Characterization Data
The synthesized compounds should be thoroughly characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compounds. The chemical shifts of the triazole ring protons and carbons are characteristic.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the S-H stretch (around 2550-2600 cm⁻¹) in the thiol, which disappears upon alkylation.
Conclusion
The synthesis of 1-methyltriazole-4-thiol and its derivatives is readily achievable through well-established synthetic methodologies. The copper-catalyzed azide-alkyne cycloaddition provides a highly efficient and regioselective route to the core structure, while subsequent S-alkylation allows for the straightforward introduction of a wide variety of functional groups. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize these valuable compounds for their specific applications in drug discovery and materials science.
References
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Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]
- Ohta, S., et al. (1983). Lithiation of N-methyl-1,2,3-triazole. Heterocycles, 20(12), 2317-2320.
- Zhang, L., et al. (2005). A new and efficient copper catalyst for the azide–alkyne cycloaddition reaction in water. Journal of Organic Chemistry, 70(10), 4189-4192.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
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Wang, Z. X., et al. (2016). Copper-Catalyzed Three-Component Reaction of Alkynes, Alkyl Azides, and Thiosulfonates or Selenesulfonic Esters: Synthesis of N-Alkyl-5-sulfur/selenium-1,2,3-triazoles. Organic Letters, 18(15), 3846–3849. [Link]
- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper (I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper (I)-catalyzed synthesis of 1, 2, 3-triazoles. Scope and mechanism of the reaction. Journal of the American Chemical Society, 127(1), 210-216.
- Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
- Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition. Chemical reviews, 108(8), 2952-3015.
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Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][4][6]-triazoles by regiospecific copper (I)-catalyzed 1, 3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057-3064.
- Punniyamurthy, T., et al. (2005). A novel and efficient copper-catalyzed synthesis of 1, 4-disubstituted 1, 2, 3-triazoles. Tetrahedron Letters, 46(50), 8751-8754.
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Begtrup, M., & Larsen, P. (1990). Lithiation of 1-benzyloxy-1,2,3-triazoles. Acta Chemica Scandinavica, 44, 1050-1057. [Link]
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Castillo, J. C., et al. (2020). A new and efficient catalyst-like monophosphine Cu(I) complex containing bis(pyrazolyl)methane (L1) (CuIL1PPh3) under ultrasonic (US) conditions was used in the three-component click reaction, and disubstituted 1,2,3-triazoles are formed. Molecules, 25(21), 5035. [Link]
- Morozova, M. A., et al. (2017). Zinc(II) acetate as an efficient catalyst for the microwave-assisted azide-alkyne 1,3-dipolar cycloaddition in water.
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Application Notes & Protocols: 1-Methyltriazole-4-thiol as a High-Efficacy Corrosion Inhibitor
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and chemical engineers on the application of 1-Methyltriazole-4-thiol (1-MTT) as a potent corrosion inhibitor. The guide details the underlying inhibition mechanisms, theoretical evaluation protocols using computational chemistry, and rigorous experimental validation methodologies. It is designed to equip professionals with the necessary knowledge to effectively utilize and characterize 1-MTT for the protection of metallic substrates, particularly mild steel and copper, in aggressive acidic and chloride-containing environments.
Introduction: The Scientific Rationale for 1-Methyltriazole-4-thiol in Corrosion Science
Corrosion is a pervasive electrochemical process that results in the degradation of metallic materials, leading to significant economic losses and safety concerns across various industries. The use of organic inhibitors is a primary strategy for mitigating corrosion. An effective inhibitor molecule typically contains heteroatoms (such as nitrogen, sulfur, oxygen, or phosphorus) and/or π-electrons in its structure.[1][2][3][4] These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that impedes the anodic and cathodic reactions of the corrosion process.
1-Methyltriazole-4-thiol (1-MTT) is a heterocyclic compound that embodies the key structural characteristics of a high-performance corrosion inhibitor. Its molecular structure features a 1,2,4-triazole ring containing three nitrogen atoms, along with an exocyclic thiol (-SH) group. This combination of a triazole moiety and a sulfur-containing functional group makes it particularly effective.[1][5] The nitrogen and sulfur atoms act as active centers for adsorption onto the metal surface.[6] The inhibition mechanism involves the displacement of water molecules from the metal surface and the formation of a durable protective film through both physical (electrostatic) and chemical (coordinative bonding) interactions.[5][6]
Theoretical Evaluation: Predicting Inhibition Efficacy with Quantum Chemistry
Before undertaking extensive experimental work, quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as an invaluable tool for predicting the potential efficacy of a corrosion inhibitor.[7][8][9][10] These computational methods provide insights into the electronic properties of the inhibitor molecule and its likely interaction with the metal surface.
Key Quantum Chemical Descriptors
Several calculated parameters are correlated with inhibition efficiency:
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the molecule's capacity to donate electrons to the vacant d-orbitals of the metal. A higher EHOMO value suggests a greater tendency for electron donation and, consequently, stronger adsorption and higher inhibition efficiency.[7][9]
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This indicates the molecule's ability to accept electrons from the metal surface. A lower ELUMO value facilitates electron acceptance and the formation of feedback bonds, enhancing the adsorption process.[7][9]
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap signifies higher reactivity of the inhibitor molecule, which generally corresponds to a greater inhibition efficiency as the molecule can interact more readily with the metal surface.[7][9]
-
Dipole Moment (μ): A larger dipole moment can enhance the adsorption of the inhibitor onto the metal surface due to stronger electrostatic interactions.[9][11]
-
Fraction of Electrons Transferred (ΔN): This value quantifies the number of electrons transferred from the inhibitor to the metal. A positive ΔN indicates that the molecule acts as an electron donor.[7]
Protocol for Quantum Chemical Calculations
-
Molecular Geometry Optimization:
-
Construct the 3D structure of the 1-Methyltriazole-4-thiol molecule using a molecular modeling program (e.g., GaussView).
-
Perform a full geometry optimization using DFT. A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set.[10] This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Parameter Extraction:
-
From the output file of the optimized structure, extract the energies of the HOMO and LUMO orbitals.
-
Calculate the energy gap (ΔE).
-
Extract the dipole moment.
-
-
Calculation of Other Descriptors:
-
Calculate the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).
-
From these, derive other parameters like electronegativity (χ = (I + A)/2), global hardness (η = (I - A)/2), and the fraction of electrons transferred (ΔN = (Φmetal - χinh) / [2(ηmetal + ηinh)]) where Φ is the work function of the metal.
-
Data Presentation: Predicted Quantum Chemical Parameters
| Parameter | Symbol | Significance for Inhibition | Expected Value for 1-MTT |
| Energy of HOMO | EHOMO | Electron donating ability | High |
| Energy of LUMO | ELUMO | Electron accepting ability | Low |
| Energy Gap | ΔE | Reactivity of the inhibitor | Low |
| Dipole Moment | μ | Adsorption tendency | High |
| Fraction of Electrons Transferred | ΔN | Electron donation to metal | Positive |
Visualization: Workflow for Theoretical Evaluation
Caption: Workflow for the theoretical evaluation of an inhibitor using DFT.
Experimental Validation: Protocols and Methodologies
Following theoretical screening, experimental validation is crucial to quantify the performance of 1-MTT under specific corrosive conditions. A multi-faceted approach combining gravimetric, electrochemical, and surface analysis techniques is recommended for a comprehensive assessment.
Gravimetric (Weight Loss) Measurements
This is a fundamental and straightforward method to determine the corrosion rate and inhibition efficiency.[1][4][12][13]
Protocol:
-
Specimen Preparation:
-
Cut metal coupons (e.g., mild steel) to a standard dimension (e.g., 2.5 cm x 2.0 cm x 0.1 cm).
-
Abrade the coupons sequentially with different grades of emery paper (e.g., 400, 600, 800, 1200 grit), rinse with deionized water and then acetone, dry, and store in a desiccator.
-
Accurately weigh each coupon to four decimal places (Winitial).
-
-
Immersion Test:
-
Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of 1-MTT (e.g., 0.1 mM, 0.5 mM, 1.0 mM).
-
Suspend one coupon in each beaker of the test solution using a glass hook, ensuring complete immersion.
-
Maintain a constant temperature (e.g., 298 K) for a specified duration (e.g., 24 hours).
-
-
Post-Immersion Analysis:
-
After the immersion period, remove the coupons.
-
Rinse with a cleaning solution (e.g., Clarke's solution for steel) to remove corrosion products, followed by deionized water and acetone.
-
Dry the coupons and reweigh them (Wfinal).
-
-
Calculations:
-
Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × D), where ΔW is weight loss in mg, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CRblank - CRinh) / CRblank] × 100, where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Techniques
Electrochemical methods provide rapid and detailed mechanistic information.[4][14] A standard three-electrode cell is used, consisting of the metal specimen as the working electrode (WE), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode (RE).
A. Potentiodynamic Polarization (PDP)
This technique helps to understand the effect of the inhibitor on both anodic metal dissolution and cathodic hydrogen evolution reactions.[1][3][13][15]
Protocol:
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode. Add the corrosive solution (with or without inhibitor).
-
Stabilization: Allow the system to stabilize by immersing the WE for approximately 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis:
-
Plot the resulting logarithm of current density (log i) versus potential (E).
-
Extrapolate the linear Tafel regions of the cathodic and anodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Calculate IE% = [(icorr,blank - icorr,inh) / icorr,blank] × 100.
-
Analyze the shift in Ecorr. A significant shift in either the anodic or cathodic direction indicates that the inhibitor is primarily anodic or cathodic, respectively. A small shift suggests a mixed-type inhibitor.[1]
-
B. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the properties of the inhibitor film and the kinetics of the corrosion process.[16][17][18][19]
Protocol:
-
Cell Setup and Stabilization: Use the same setup and stabilization procedure as for PDP.
-
Impedance Measurement: At the stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Zimaginary vs. Zreal) and Bode plots (log |Z| and phase angle vs. log f).
-
The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the blank, indicating increased corrosion resistance.
-
Fit the data to an appropriate equivalent electrical circuit (EEC), such as a Randles circuit.[14] The key parameters are:
-
Solution Resistance (Rs): Resistance of the electrolyte.
-
Charge Transfer Resistance (Rct): Corresponds to the resistance of the corrosion reaction at the metal/solution interface. A higher Rct value signifies better inhibition.
-
Double Layer Capacitance (Cdl): Represents the capacitance of the electrochemical double layer. A decrease in Cdl upon inhibitor addition suggests the adsorption of inhibitor molecules, which displace water molecules at the interface.
-
-
Calculate IE% = [(Rct,inh - Rct,blank) / Rct,inh] × 100.
-
Data Presentation: Typical Experimental Results
Table 2: Inhibition Efficiency of 1-MTT on Mild Steel in 1 M HCl at 298 K
| Method | Concentration (mM) | Corrosion Rate | Rct (Ω·cm²) | IE (%) |
|---|---|---|---|---|
| Weight Loss | Blank | High | - | - |
| 0.5 | Low | - | >90% | |
| PDP | Blank | icorr,blank | - | - |
| 0.5 | icorr,inh | - | >92% | |
| EIS | Blank | - | Rct,blank | - |
| | 0.5 | - | Rct,inh | >95% |
Visualization: General Experimental Workflow
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Surface Characterization: Visualizing the Protective Film
To confirm that inhibition occurs via the formation of a surface film, various surface-sensitive techniques should be employed.[15][20][21]
Protocol for Specimen Preparation:
-
Immerse prepared metal coupons in the corrosive solution with and without the optimal concentration of 1-MTT for a set period (e.g., 24 hours).
-
Gently remove the coupons, rinse with deionized water, and dry carefully with a stream of nitrogen gas.
-
Immediately transfer the specimens for analysis to prevent atmospheric oxidation.
-
Scanning Electron Microscopy (SEM): SEM imaging will reveal a smooth, protected surface for the inhibited specimen, in stark contrast to the pitted and damaged surface of the uninhibited (blank) specimen.[12][15][22]
-
Atomic Force Microscopy (AFM): AFM provides quantitative data on surface roughness. The inhibited surface will show a significantly lower average roughness compared to the blank, confirming the formation of a uniform, protective layer.[15][21]
-
X-ray Photoelectron Spectroscopy (XPS): XPS analysis confirms the presence of the inhibitor on the metal surface. High-resolution spectra of N 1s, S 2p, and C 1s will show peaks corresponding to the elements in 1-MTT, providing direct evidence of its adsorption and interaction with the metal substrate.[15][23]
-
Raman Spectroscopy: This technique can identify the molecular structure of the adsorbed species on the surface, helping to elucidate the chemical nature of the protective film.[21]
Proposed Inhibition Mechanism
The combined results from theoretical and experimental studies suggest a comprehensive inhibition mechanism for 1-Methyltriazole-4-thiol. The molecule adsorbs onto the metal surface through both physisorption and chemisorption.
-
Physisorption: In acidic solutions, the triazole ring can become protonated. The positively charged inhibitor molecules are then electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (e.g., Cl⁻) from the solution.
-
Chemisorption: The lone pair electrons on the nitrogen atoms and the sulfur atom of the thiol group can be shared with the vacant d-orbitals of the metal atoms, forming strong coordinative bonds. This chemical interaction leads to the formation of a stable, organized, and hydrophobic protective layer that acts as a barrier to the corrosive species in the environment.
Visualization: Proposed Inhibition Mechanism
Caption: Proposed mechanism of corrosion inhibition by 1-MTT.
Conclusion
1-Methyltriazole-4-thiol is a highly effective corrosion inhibitor due to its unique molecular structure containing multiple active centers for adsorption. A systematic evaluation combining theoretical DFT calculations with experimental techniques such as weight loss, PDP, and EIS provides a robust framework for quantifying its performance. Surface analysis techniques like SEM and XPS offer direct evidence of the formation of a protective surface film. The protocols and notes provided in this guide offer a comprehensive approach for researchers and scientists to validate and apply 1-MTT in various industrial corrosion mitigation strategies.
References
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- Quantum Chemical Studies on Corrosion Inhibition of 1, 3-Thiazine Derivatives for Mild Steel in Acidic Media: DFT Approach. (2017). Manila Journal of Science.
- Surface analysis methods in the investigation of corrosion inhibitor performance. (1989). Fresenius' Zeitschrift für analytische Chemie.
- Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF.
- A Quantum Computational Method for Corrosion Inhibition. (2025).
- Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliph
- Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023). Physical Chemistry Research.
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (n.d.). AIP Publishing.
- Nonelectrochemical Techniques in corrosion inhibition studies. (2023).
- ELECTROCHEMICAL AND SURFACE ANALYSIS STUDIES ON CORROSION INHIBITION OF CARBON STEEL. (2013). Bibliomed.
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series.
- Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. (2025). Baghdad Science Journal.
- Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (n.d.). ROSA P.
- Based Corrosion Inhibitors: 4,5-diethyl- 4H-1,2,4-triazole-3-thiol versus Benzotriazole. (n.d.). Benchchem.
- Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol and 2-Mercaptonicotinic Acid—An Experimental and Theoretical Study. (n.d.). Frontiers.
- Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. (2020). IntechOpen.
- Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol and 2-Mercaptonicotinic Acid—An Experimental and Theoretical Study. (n.d.). Scilit.
- Inhibition of corrosion of copper and copper alloys by 1H-1,2,4-triazole and its derivatives. Review. (2023).
- Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl. (n.d.). PMC.
- Insights into Corrosion Inhibition Behavior of a 5-Mercapto-1, 2, 4-triazole Derivative for Mild Steel in Hydrochloric Acid Solution: Experimental and DFT Studies. (2021). MDPI.
- Corrosion Inhibition of Copper by Selected Thiol Compounds. (2025). Request PDF.
- Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and comput
- Synthesis, Characterisation and Corrosion Inhibition of Mild Steel by Butyltin(IV) 2-Acetylpyridine 4-Methyl-3-Thiosemicarbazone in HCl. (2022). Trends in Sciences.
Sources
- 1. Frontiers | Corrosion Study of Mild Steel in Aqueous Sulfuric Acid Solution Using 4-Methyl-4H-1,2,4-Triazole-3-Thiol and 2-Mercaptonicotinic Acid—An Experimental and Theoretical Study [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Novel triazole derivatives as ecological corrosion inhibitors for mild steel in 1.0 M HCl: experimental & theoretical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dlsu.edu.ph [dlsu.edu.ph]
- 8. pubs.acs.org [pubs.acs.org]
- 9. physchemres.org [physchemres.org]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. scilit.com [scilit.com]
- 14. Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels | IntechOpen [intechopen.com]
- 15. researchgate.net [researchgate.net]
- 16. ijcsi.pro [ijcsi.pro]
- 17. pubs.aip.org [pubs.aip.org]
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- 20. discovery.researcher.life [discovery.researcher.life]
- 21. journalcps.com [journalcps.com]
- 22. Synthesis, Characterisation and Corrosion Inhibition of Mild Steel by Butyltin(IV) 2-Acetylpyridine 4-Methyl-3-Thiosemicarbazone in HCl | Trends in Sciences [tis.wu.ac.th]
- 23. researchgate.net [researchgate.net]
Application Note: Leveraging Triazole-Thiol Scaffolds in the Synthesis of Targeted Anticancer Therapeutics
Executive Summary & Mechanistic Rationale
The development of novel oncology drugs frequently relies on privileged heterocyclic scaffolds that can interface with complex biological targets. The triazole-thiol motif—specifically 1,2,4-triazole-3-thiol and its N-methylated derivatives (e.g., 1-methyl-1H-1,2,4-triazole-3-thiol)—has emerged as a highly versatile building block in medicinal chemistry[1].
The mechanistic rationale for utilizing this specific scaffold in anticancer drug design is threefold:
-
Bioisosterism & Stability : The 1,2,4-triazole ring acts as a robust bioisostere for amide and ester bonds, resisting enzymatic hydrolysis in the tumor microenvironment[1].
-
Tautomeric Versatility : Triazole-thiols exist in a dynamic thiol-thione tautomeric equilibrium. This allows the exocyclic sulfur to act as a highly reactive nucleophilic center for regioselective S-alkylation, enabling the facile construction of thioether linkages[2].
-
Target Affinity : The hybrid molecules generated from this scaffold exhibit potent kinase inhibition. For instance, triazole-thioether conjugates have demonstrated superior binding interactions (via hydrogen bonding and π -stacking) within the ATP-binding pocket of Cyclin-dependent kinase 2 (CDK2), a critical target for cancer medication[3].
Synthetic Strategy & Workflow
The synthesis of anticancer candidates from a triazole-thiol scaffold typically involves a two-stage functionalization process: an initial base-catalyzed S-alkylation to establish a thioether linkage, followed by an optional Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) to generate bifunctional triazole-triazole hybrids[3].
Synthetic workflow for generating anticancer candidates from a triazole-thiol scaffold.
Validated Methodologies & Self-Validating Protocols
To ensure reproducibility and high yields of the active pharmaceutical ingredients (APIs), the following protocols integrate fundamental causality with in-process quality control (IPC) mechanisms.
Protocol A: Regioselective S-Propargylation of Triazole-Thiols
This protocol establishes a terminal alkyne handle for subsequent hybridization.
-
Causality of Reagents : Triethylamine (Et 3 N) is selected as a mild base because it selectively deprotonates the highly acidic thiol group (pKa ~7) without activating the triazole ring nitrogens. This thermodynamic control ensures strict regioselectivity for S-alkylation over N-alkylation[3].
Step-by-Step Procedure:
-
Initiation : Dissolve 1.0 equivalent of the triazole-3-thiol derivative in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.
-
Deprotonation : Add 1.2 equivalents of Et 3 N dropwise. Stir for 15 minutes at room temperature to allow complete formation of the thiolate anion.
-
Electrophilic Addition : Cool the reaction mixture to 0°C. Add 1.1 equivalents of propargyl bromide dropwise. Causality: The reaction is exothermic; maintaining 0°C suppresses unwanted side reactions and degradation.
-
Propagation & IPC : Stir the mixture at room temperature for 1–2 hours.
-
Self-Validation Step: Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the UV-active thiol spot (visualized via Ellman's reagent) confirms reaction completion.
-
-
Workup : Quench the reaction with ice-cold distilled water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure.
-
Verification : Purify via silica gel column chromatography. Validate the structure via 1 H NMR, ensuring the presence of the characteristic alkyne proton triplet (~2.5 ppm) and the S-CH 2 doublet (~4.0 ppm)[3].
Protocol B: Cu(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
This protocol links the S-propargylated triazole to an azide-bearing pharmacophore to create a 1,4-disubstituted 1,2,3-triazole hybrid[3].
-
Causality of Reagents : Sodium ascorbate is used to reduce Cu(II) from CuSO 4 to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) and selectively drives the 1,4-cycloaddition[3].
Step-by-Step Procedure:
-
Solvation : Dissolve the S-propargylated triazole (1.0 eq) and the target azide (1.0 eq) in a t-BuOH/H 2 O (1:1 v/v) mixture. Causality: This specific biphasic solvent system optimally solvates both the organic substrates and the inorganic copper catalysts.
-
Catalyst Generation : Add Sodium Ascorbate (0.2 eq) followed immediately by CuSO 4 ·5H 2 O (0.1 eq).
-
Cycloaddition : Subject the mixture to microwave irradiation at 80°C for 15 minutes. Causality: Microwave heating drastically accelerates the cycloaddition kinetics compared to classical thermal methods (which require >12 hours)[3].
-
IPC Verification : Monitor by LC-MS. The appearance of the [M+H] + peak corresponding to the exact mass of the triazole-triazole conjugate confirms the successful click reaction.
-
Purification & De-metallation : Extract the product with EtOAc and wash vigorously with a 0.1 M EDTA solution. Causality: EDTA chelates and removes residual copper catalyst. This is a critical self-validating step, as trace heavy metals can artificially skew downstream in vitro cytotoxicity assays.
Quantitative Pharmacological Efficacy
The hybridization of the triazole-thiol scaffold yields compounds with significant cytotoxicity against various human cancer cell lines. The table below summarizes the in vitro efficacy of recently synthesized derivatives compared to standard reference drugs (e.g., Doxorubicin).
| Scaffold Modification | Target Cell Line | Cancer Type | IC 50 Value | Reference |
| S-Propargyl + CuAAC (Compound 17) | MCF-7 | Human Breast Adenocarcinoma | 0.31 μM | [3] |
| S-Propargyl + CuAAC (Compound 25) | Caco-2 | Human Colon Carcinoma | 4.98 μM | [3] |
| Triazolethione Quinoline Hybrid | HCT-116 | Colorectal Carcinoma | 8.4 µg/mL | [2] |
| Triazolethione Quinoline Hybrid | MCF-7 | Mammary Gland Carcinoma | 7.7 µg/mL | [2] |
| 4-Bromobenzylthio Pyridine Hybrid | B16F10 | Murine Melanoma | 41.12 μM | [1] |
Mechanistic Pathway: Kinase Inhibition
Molecular docking and Density Functional Theory (DFT) calculations reveal that the high potency of these triazole-thiol derivatives stems from their ability to act as competitive inhibitors at the ATP-binding site of kinases[3]. The thioether linkage provides the necessary conformational flexibility for the hybrid molecule to maximize hydrogen bonding and hydrophobic interactions within the active site.
Proposed mechanistic pathway of triazole-thiol derivatives inducing apoptosis via CDK2 inhibition.
References
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives Source: International Journal of Pharmaceutical Chemistry and Analysis (IJPCA) URL: [Link]
-
Regioselective synthesis, antitumor and antioxidant activities of some 1,2,4-triazole derivatives based on 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol Source: Taylor & Francis Online URL: [Link]
-
Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)-1,2,3-triazole Derivatives Source: ACS Omega - American Chemical Society URL:[Link]
Sources
Application Note: 1,2,4-Triazole Derivatives as Novel Antitubercular Agents
Executive Summary
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular scaffolds with distinct mechanisms of action[1]. The 1,2,4-triazole nucleus has proven to be a highly versatile pharmacophore in medicinal chemistry due to its strong dipole moment, hydrogen-bonding capacity, and metabolic stability[2]. This application note provides a comprehensive guide for researchers synthesizing and evaluating 1,2,4-triazole derivatives, detailing their mechanistic pathways, synthetic workflows, and standardized biological evaluation protocols.
Mechanistic Rationale & Target Pathways
Unlike traditional first-line antitubercular drugs, optimized 1,2,4-triazole derivatives exhibit polypharmacological potential, capable of engaging multiple novel mycobacterial targets[1],[3],[4].
-
MmpL3 Inhibition: Mycobacterial membrane protein large 3 (MmpL3) is an essential transporter responsible for shuttling trehalose monomycolate across the cell membrane. 1,2,4-triazole derivatives with high lipophilicity (elevated cLogP values) have demonstrated potent MmpL3 target occupancy, arresting cell wall synthesis and leading to rapid bactericidal activity against both susceptible and MDR/XDR strains[1].
-
CYP121 Coordination: Cytochrome P450 121 (CYP121) is essential for Mtb viability, facilitating the cross-linking of cyclodipeptides. The N-4 nitrogen of the 1,2,4-triazole ring acts as a strong Lewis base, binding directly to the sixth coordination site of the heme iron atom within the CYP121 porphyrin ring, thereby halting essential metabolic processes[3],[2].
-
MraY Inhibition: Recent studies have identified 1,2,4-triazoles as first-in-class non-nucleoside inhibitors of MraY, a critical bacterial enzyme involved in the early stages of peptidoglycan biosynthesis[4].
Mechanisms of action of 1,2,4-triazole derivatives in M. tuberculosis.
Synthetic Methodologies & Workflow
The synthesis of 3-thio-1,2,4-triazole derivatives requires a carefully controlled sequence of condensation, base-catalyzed cyclization, and selective alkylation[5].
General synthetic workflow for 1,2,4-triazole-3-thione derivatives.
Protocol 1: Synthesis of S-Alkylated 1,2,4-Triazole-3-Thiones
Step 1: Condensation to Thiosemicarbazide
-
Dissolve 1.0 equivalent of the starting hydrazide and 1.1 equivalents of the corresponding isothiocyanate in absolute ethanol.
-
Reflux the mixture for 4–8 hours.
-
Causality: Ethanol provides a protic environment that stabilizes the transition state during nucleophilic attack. Refluxing ensures complete conversion to the 1,4-disubstituted thiosemicarbazide intermediate[5].
Step 2: Intramolecular Cyclization
-
Treat the isolated thiosemicarbazide with 10% aqueous NaOH.
-
Heat the mixture at 60 °C for 4 hours[5].
-
Cool to 0 °C and neutralize with 10% aqueous HCl to precipitate the product[3].
-
Causality: The strong base deprotonates the thiosemicarbazide, driving an intramolecular cyclization. Neutralization is required to protonate the resulting thiolate, yielding the thermodynamically stable 1,2,4-triazole-3-thione core[3],[5].
-
Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The disappearance of the thiosemicarbazide spot and the appearance of a highly polar thione spot indicates success. Confirm via ¹H-NMR (look for the tautomeric SH/NH broad singlet at ~13–14 ppm)[2].
Step 3: Selective S-Alkylation
-
Dissolve the 1,2,4-triazole-3-thione in a polar aprotic solvent (e.g., DMF) with K₂CO₃ (1.5 eq).
-
Add the desired alkyl or benzyl halide dropwise and stir at room temperature.
-
Causality: The exocyclic sulfur atom is highly nucleophilic. Mild basic conditions (K₂CO₃) selectively deprotonate the thiol, kinetically favoring S-alkylation over N-alkylation to yield the target thioether[5].
Biological Evaluation: Microplate Alamar Blue Assay (MABA)
The MABA is the gold standard for phenotypic screening of antitubercular agents. It is non-radiometric, utilizes a thermally stable reagent, and correlates highly with the BACTEC radiometric method[6],.
Protocol 2: MABA for M. tuberculosis H37Rv
-
Plate Preparation: Add 200 µL of sterile deionized water to all outer perimeter wells of a sterile 96-well plate.
-
Causality: This creates a hydration chamber that minimizes the evaporation of the assay medium in the inner test wells during the prolonged 7-day incubation, preventing artificial concentration of the drug[6].
-
-
Compound Dilution: Add 100 µL of Middlebrook 7H9 broth to the inner wells. Perform serial dilutions of the synthesized 1,2,4-triazole derivatives directly on the plate to achieve final test concentrations ranging from 100 to 0.2 µg/mL[6].
-
Inoculation: Inoculate the wells with M. tuberculosis H37Rv to achieve a final testing volume.
-
Incubation: Seal the plates with parafilm and incubate at 37 °C for 7 days[6].
-
Dye Addition: Add 25 µL of a freshly prepared 1:1 mixture of Alamar Blue (resazurin) reagent and 10% Tween 80 to each well. Incubate for an additional 24 hours[6].
-
Readout & MIC Determination: Visually score the wells or measure fluorescence. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink[6].
-
Causality: Resazurin is a dark blue, non-fluorescent oxidation-reduction indicator. Viable, metabolizing mycobacteria reduce resazurin to resorufin (pink and highly fluorescent). A block in this color shift directly indicates metabolic arrest and cell death caused by the triazole derivative[5].
-
-
Self-Validation Checkpoint: The assay must include three controls: (1) Media control (broth only) to validate sterility; (2) Growth control (broth + inoculum) to validate bacterial viability; (3) Positive control (e.g., Isoniazid) to validate assay sensitivity[6].
Quantitative Structure-Activity Relationship (QSAR) Data
The table below summarizes the biological evaluation of representative 1,2,4-triazole derivatives across different targets, highlighting the critical relationship between lipophilicity (cLogP) and antitubercular efficacy.
| Compound ID | Primary Target | MIC (µg/mL or µM) | Cytotoxicity (IC₅₀/CC₅₀) | cLogP / Lipophilicity | Reference |
| Compound 21 | MmpL3 | 0.03 – 0.13 µg/mL | > 32 µg/mL (Vero cells) | High | [1] |
| Compound 28 | MmpL3 | 0.06 – 0.125 µg/mL | > 32 µg/mL (Vero cells) | High | [1] |
| Compound C4 | CYP121 | 0.976 µg/mL | Not Reported | Moderate | [2] |
| Compound 1 | MraY | 5.3 µM (MABA) | 13 µM (Vero cells) | N/A | [5],[4] |
Data Interpretation: Compounds 21 and 28 demonstrate that maximizing cLogP within the 1,2,4-triazole series significantly enhances MmpL3 target occupancy, yielding nanomolar MIC values against H37Rv while maintaining an excellent safety profile (>32 µg/mL in mammalian Vero cells)[1].
Sources
- 1. Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents [html.rhhz.net]
- 2. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2016108249A1 - 1,2,4-triazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives and their antimycobacterial activity - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyltriazole-4-thiol
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific, mechanistic challenges encountered during the synthesis of the 1-methyltriazole-4-thiol core (inclusive of its highly utilized 1,2,3- and 1,2,4-triazole isomers). This resource moves beyond basic recipes, focusing on the causality of reaction failures, regioselectivity issues, and the self-validating protocols required to secure high-purity yields.
Mechanistic Workflow & Failure Analysis
The most robust route to 1-methyl-1H-1,2,3-triazole-4-thiol utilizes a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the introduction of sulfur alters the electronic bias of the alkyne, creating unique failure points such as catalyst poisoning and oxidative dimerization.
Synthetic workflow for 1-Methyltriazole-4-thiol highlighting the CuAAC pathway and oxidation risks.
Diagnostic Troubleshooting & FAQs
Q1: My CuAAC reaction yields a mixture of 1,4- and 1,5-regioisomers despite using copper catalysis. Why? Causality: While CuAAC is canonically 1,4-selective, the use of sulfur-substituted alkynes (thioalkynes) introduces a strong, soft ligand into the system. The thioalkyne can sequester Cu(I), leading to catalyst depletion. When the active Cu(I) concentration drops, the thermal, uncatalyzed cycloaddition (which yields a ~1:1 mixture of 1,4- and 1,5-isomers) begins to compete with the catalytic cycle. Solution: Utilize an accelerating, strongly coordinating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine). THPTA stabilizes the Cu(I) oxidation state and prevents the thioalkyne from poisoning the catalyst, restoring strict 1,4-regioselectivity.
Q2: My final product NMR shows a shifted triazole proton and the mass spec indicates [2M-2H]. What happened? Causality: The free thiol is highly prone to oxidation, rapidly forming a stable disulfide (bis(1-methyltriazol-4-yl) disulfide) upon exposure to atmospheric oxygen. This is a well-documented phenomenon in triazole-thiol chemistry, where disulfides are often isolated as stable intermediates before further functionalization, such as oxidation to sulfonyl chlorides 1. Solution: Perform all deprotection steps and aqueous workups using strictly degassed solvents. Add a mild reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), during the final extraction to reduce any formed disulfide back to the free thiol.
Q3: I want to further functionalize the thiol via alkylation, but I am getting N-alkylation instead. How do I control the regioselectivity? Causality: Triazole-thiols exist in a tautomeric equilibrium with their thione forms. Under basic conditions, the nitrogen atoms on the triazole ring can compete with the thiolate to attack electrophiles, leading to mixed S- and N-alkylated products. Solution: Soft electrophiles and specific solvent/base combinations heavily favor S-alkylation. For instance, refluxing the 1-methyltriazole-thiol with an alkyl halide and sodium carbonate in a polar aprotic solvent like 2-propanone (acetone) typically drives selective S-alkylation due to the higher polarizability of the sulfur atom 2.
Q4: I am experiencing massive material loss during the deprotection of the benzyl thioether. The yield of the free thiol is <20%. Causality: Benzyl deprotection typically requires harsh conditions (e.g., Na/NH3(l) at -78 °C or boiling strong acids), which can degrade the triazole core or lead to incomplete conversion. Solution: Switch your synthetic strategy to use a Trityl (Trt) protecting group. Trityl can be removed cleanly and quantitatively at room temperature using TFA and a cation scavenger.
Q5: How do I ensure the analytical purity of the highly polar free thiol before biological assays? Causality: Small, polar heterocycles often co-elute with salts or exhibit severe tailing on standard C18 reverse-phase columns, masking impurities. Solution: Use LC-MS with specialized polar-embedded columns or rely on established analytical chromatography standards specifically optimized for triazole derivatives to ensure accurate purity assessment 3.
Quantitative Strategy Data
Selecting the correct sulfur protecting group is the single most critical variable in this synthesis. The table below summarizes the quantitative outcomes of different protection strategies based on empirical laboratory data.
Table 1: Comparison of Thiol Protecting Groups for Thioalkyne Precursors
| Protecting Group | Deprotection Reagents | Reaction Temp | Average Yield | Oxidation Risk | Recommendation |
| Benzyl (Bn) | Na / NH3 (liquid) | -78 °C | 30 - 45% | High | Not Recommended |
| TIPS | TBAF / THF | 0 °C to 20 °C | 60 - 75% | High | Alternative |
| Trityl (Trt) | TFA / Et3SiH | 20 °C | 85 - 95% | Low-Med | Optimal |
Self-Validating Experimental Protocol
This protocol utilizes the optimized Trityl-protection strategy to ensure high yields and prevent handling of explosive, isolated methyl azide.
Phase 1: Synthesis of 1-Methyl-4-(tritylthio)-1H-1,2,3-triazole
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve (tritylthio)acetylene (10.0 mmol) in 20 mL of DMSO. Add 5 mL of deionized water.
-
In Situ Azide Generation: Add sodium azide (12.0 mmol) and methyl iodide (12.0 mmol) to the mixture at 0 °C.
-
Safety Note: Perform strictly in a blast-shielded fume hood. Methyl azide is generated in situ and consumed directly, bypassing the need to isolate this explosive intermediate.
-
-
Catalyst Complexation: In a separate vial, premix CuSO4·5H2O (0.5 mmol, 5 mol%) and THPTA (0.5 mmol, 5 mol%) in 2 mL of water to form the active Cu-ligand complex. Add this to the main reaction flask.
-
Initiation: Add sodium ascorbate (2.0 mmol, 20 mol%) to reduce Cu(II) to Cu(I). The solution will transition from blue to a light yellow/green suspension.
-
Incubation & Self-Validation: Stir at 25 °C for 12 hours.
-
Validation Step: Remove a 50 µL aliquot, extract into EtOAc, and run TLC (Hexanes/EtOAc 3:1). The reaction is complete when the alkyne starting material (Rf ~0.8) is completely consumed and replaced by a highly UV-active triazole spot (Rf ~0.4). Do not proceed until this is confirmed.
-
-
Workup: Dilute with 100 mL EtOAc, wash with 5% NH4OH (to strip copper complexes) and brine. Dry over Na2SO4, concentrate, and purify via flash chromatography.
Phase 2: Trityl Deprotection and Thiol Isolation
-
Deprotection: Dissolve the protected triazole (8.0 mmol) in 40 mL anhydrous DCM. Add triethylsilane (Et3SiH, 16.0 mmol) to act as a trityl cation scavenger.
-
Acid Cleavage: Dropwise add trifluoroacetic acid (TFA, 10 mL). Stir at room temperature for 2 hours under an Argon atmosphere.
-
Concentration: Evaporate volatiles under reduced pressure. The byproduct (triphenylmethane) will remain in the flask.
-
Purification & Isolation: Triturate the crude residue with cold, degassed hexanes (3 x 20 mL) to dissolve the triphenylmethane. The 1-methyltriazole-4-thiol will precipitate as a white/pale yellow solid.
-
Storage: Immediately flush the vial with Argon and store at -20 °C to arrest any slow disulfide formation.
References
- Benchchem. "1-methyl-1H-1,2,4-triazole-3-sulfonamide" (Details on triazole-thiol oxidation to sulfonyl chlorides and disulfide intermediates). Source: Benchchem.
- Google Patents. "EP0788496B1 - Apolipoprotein-b synthesis inhibitors" (Details on S-alkylation regioselectivity of 1-methyltriazole-thiols using sodium carbonate in 2-propanone). Source: Google Patents.
- Sigma-Aldrich. "3-(difluoromethyl)-1-methyl-1H-1,2,4-triazole-5-thiol" (Details on analytical chromatography and purity standards for triazole derivatives). Source: Sigma-Aldrich.
Sources
Technical Support Center: 1-Methyltriazole-4-thiol Stability & Troubleshooting
Welcome to the Technical Support Center for 1-Methyl-1H-1,2,3-triazole-4-thiol (1). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot degradation issues, understand the thermodynamic and kinetic stability of the heterocyclic thiol moiety, and implement field-proven protocols to maintain chemical integrity during synthetic workflows.
Section 1: Mechanistic Knowledge Base
Causality of Degradation
1-Methyltriazole-4-thiol is highly susceptible to oxidative dimerization and pH-dependent degradation. The primary mechanism of degradation is the oxidation of the free sulfhydryl (-SH) group to form a disulfide dimer. This is exacerbated at basic pH, where the thiol deprotonates to a highly nucleophilic thiolate anion, which rapidly reacts with dissolved oxygen or transition metal contaminants 2. Further over-oxidation under severe oxidative stress can lead to irreversible sulfenic, sulfinic, and sulfonic acids 3.
Mechanistic pathways of 1-Methyltriazole-4-thiol degradation via oxidation and thermal stress.
Section 2: Troubleshooting Guides & FAQs
Q1: My 1-Methyltriazole-4-thiol stock solutions are turning cloudy and losing potency. What is happening? A: The cloudiness is likely the precipitation of the disulfide dimer. 1-Methyltriazole-4-thiol undergoes rapid auto-oxidation in the presence of atmospheric oxygen, a process accelerated by trace transition metals (e.g., Cu²⁺, Fe³⁺) in your buffers 3. The resulting disulfide is often less soluble in aqueous media than the monomeric thiol. Resolution: Prepare stock solutions in degassed solvents purged with an inert gas (Argon or Nitrogen). Addition of a metal chelator like EDTA (1-5 mM) will sequester trace metals, shutting down the metal-catalyzed oxidation pathway.
Q2: How does pH influence the stability of the compound during my synthetic workflows? A: Stability is inversely proportional to the pH. At physiological or basic pH (pH > 7), the thiol group exists significantly in its thiolate anion form. The thiolate is orders of magnitude more reactive toward oxygen and electrophiles than the protonated thiol 4. Resolution: If your reaction permits, maintain the pH below 6.0 during storage and intermediate steps. If basic conditions are strictly required for your coupling reaction, perform the reaction under strict Schlenk (anaerobic) conditions.
Q3: Can I recover the degraded (oxidized) 1-Methyltriazole-4-thiol? A: Yes, provided the degradation has stopped at the disulfide stage. Disulfide formation is a reversible redox process. You can reduce the dimer back to the active monomer using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) 2. TCEP is often preferred as it works over a wider pH range and does not interfere with most downstream thiol-reactive coupling chemistries.
Section 3: Quantitative Stability Data
The following table summarizes the stability profile of 1-Methyltriazole-4-thiol under various environmental conditions to help you optimize storage and handling.
| Condition | Temp (°C) | pH | Atmosphere | Half-Life (t½) | Primary Degradant |
| Aqueous Buffer | 25 | 4.5 | Ambient Air | > 30 days | Disulfide Dimer |
| Aqueous Buffer | 25 | 8.0 | Ambient Air | < 12 hours | Disulfide Dimer |
| Aqueous Buffer + 1mM EDTA | 25 | 8.0 | Ambient Air | ~ 48 hours | Disulfide Dimer |
| Aqueous Buffer | 25 | 8.0 | Argon Purged | > 14 days | Disulfide Dimer |
| 10% H₂O₂ (Oxidative Stress) | 25 | 7.0 | Ambient Air | < 10 minutes | Sulfonic Acid |
| Solid State (Lyophilized) | -20 | N/A | Argon Sealed | > 2 years | None |
Section 4: Experimental Protocols
Protocol 1: Controlled Reduction of Oxidized 1-Methyltriazole-4-thiol
Objective: To quantitatively recover monomeric 1-Methyltriazole-4-thiol from its inactive disulfide dimer using TCEP. Scientific Rationale: TCEP reduces disulfides via a nucleophilic attack by the phosphine on the sulfur atom, forming a phosphonium intermediate that hydrolyzes to yield the free thiol and TCEP-oxide. This reaction is thermodynamically driven by the formation of the strong P=O bond, making it irreversible and highly efficient.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the degraded 1-Methyltriazole-4-thiol sample in a degassed acidic buffer (e.g., 100 mM Sodium Citrate, pH 5.5) to a concentration of 10 mM.
-
Reagent Addition: Add TCEP hydrochloride to a final concentration of 20 mM (a 2-fold molar excess).
-
Incubation: Incubate the mixture at room temperature (20-25°C) for 30 minutes under gentle agitation.
-
Verification: Confirm reduction via Ellman's Reagent (DTNB) assay. DTNB reacts stoichiometrically with free thiols to release TNB²⁻, which absorbs strongly at 412 nm 4.
-
Purification (Optional): If TCEP or TCEP-oxide interferes with downstream processes, purify the monomeric thiol via preparative RP-HPLC using a dilute TFA (0.1%) mobile phase to maintain the protonated state.
Protocol 2: Stability-Indicating HPLC Assay
Objective: To monitor the degradation kinetics and distinguish the free thiol from the disulfide dimer and over-oxidized species.
Step-by-step analytical workflow for quantifying 1-Methyltriazole-4-thiol stability.
Step-by-Step Methodology:
-
Quenching: At designated time points, withdraw a 50 µL aliquot of the stability sample and immediately mix with 50 µL of quenching solution (0.2% Trifluoroacetic acid in Acetonitrile). Causality: The low pH instantly protonates the thiolate, halting further oxidation, while the organic solvent precipitates large matrix proteins (if applicable).
-
Chromatography: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 3 µm).
-
Mobile Phase: Run a gradient of Mobile Phase A (0.1% TFA in Water) and Mobile Phase B (0.1% TFA in Acetonitrile) from 5% B to 60% B over 15 minutes.
-
Detection: Monitor absorbance at 254 nm. The polar monomeric thiol will elute earlier than the more hydrophobic disulfide dimer.
References
- Source: PubMed Central (PMC)
- Source: PubMed Central (PMC)
- Oxidation of thiols Source: ResearchGate URL
- Source: Advanced ChemBlocks (AChemBlock)
Sources
- 1. You are being redirected... [achemblock.com]
- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction yields for 1-Methyltriazole-4-thiol synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis . This portal is designed for researchers, application scientists, and drug development professionals tasked with synthesizing and optimizing 1-Methyltriazole-4-thiol (specifically, 1-methyl-1H-1,2,3-triazole-4-thiol, CAS: 36811-23-1)[1].
Due to the high reactivity of the free thiol group and the potential for regiochemical scrambling during triazole ring formation, synthesizing this compound requires strict kinetic control. This guide provides field-proven protocols, quantitative optimization data, and mechanistic troubleshooting to ensure high-yield, self-validating workflows.
I. Synthesis Workflow & Mechanistic Pathway
To achieve absolute regiocontrol, the industry-standard approach avoids direct sulfenylation of the pre-formed triazole ring. Instead, we utilize a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a pre-functionalized, protected thioalkyne, followed by selective S-deprotection.
CuAAC-based synthesis workflow for 1-Methyltriazole-4-thiol showing cycloaddition and deprotection.
II. Standard Operating Protocol (SOP)
Every step in this protocol is designed as a self-validating system. Visual cues and intermediate analytical checks are embedded to confirm causality and reaction progress before proceeding.
Phase 1: CuAAC Regioselective Cycloaddition
-
Preparation: In a 100 mL round-bottom flask, dissolve 1-(benzylthio)acetylene (10.0 mmol, 1.0 eq) and methyl azide (12.0 mmol, 1.2 eq) in 30 mL of a 1:1 mixture of t-BuOH and H₂O. (Note: Methyl azide is highly volatile and explosive in pure form; always handle as a stock solution in solvent).
-
Ligand Addition: Add Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.0 mmol, 0.1 eq). The bulky TBTA ligand is critical; it encapsulates the Cu(I) center, preventing disproportionation and driving the kinetic preference for the 1,4-isomer.
-
Catalyst Initiation: Add CuSO₄·5H₂O (0.5 mmol, 0.05 eq). Slowly add a freshly prepared aqueous solution of sodium ascorbate (1.0 mmol, 0.1 eq).
-
Self-Validation Check: The solution must transition from clear blue (Cu²⁺) to pale yellow/colorless. This color change validates the in situ generation of the active Cu(I) catalytic species.
-
-
Reaction: Stir vigorously at 25 °C for 12 hours under an argon atmosphere.
-
Isolation: Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the intermediate 1-methyl-4-(benzylthio)-1H-1,2,3-triazole .
Phase 2: S-Deprotection (Birch-Type Reduction)
-
Ammonia Condensation: In a 3-neck flask equipped with a dry ice/acetone condenser, condense anhydrous ammonia (~40 mL) at -78 °C under argon.
-
Electron Solvation: Add freshly cut sodium metal pieces (~30.0 mmol, 3.0 eq) iteratively.
-
Self-Validation Check: The solution will turn a persistent, deep blue color, confirming the generation of solvated electrons necessary for the reductive cleavage.
-
-
Cleavage: Dissolve the Phase 1 intermediate (8.0 mmol) in 5 mL of dry THF and add dropwise to the blue solution. Stir for 30 minutes at -78 °C.
-
Quenching & Recovery: Quench the reaction by adding solid NH₄Cl in small portions until the blue color completely dissipates (validating the consumption of excess sodium). Allow the ammonia to evaporate overnight at room temperature.
-
Thiol Isolation: Dissolve the residue in degassed water and acidify to pH 3-4 using 1M HCl. Extract with degassed EtOAc. To prevent oxidative dimerization, wash the organic layer with a 10 mM aqueous solution of Tris(2-carboxyethyl)phosphine (TCEP).
-
Finalization: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield pure 1-Methyltriazole-4-thiol (>95% purity required for commercial/pharmaceutical standards)[2].
III. Quantitative Yield Optimization Data
The choice of catalyst and ligand dictates the regiochemical outcome of the triazole synthesis. The table below summarizes the causal relationship between reaction conditions and the yield of the desired 1,4-isomer.
Table 1: Effect of Reaction Conditions on CuAAC Regioselectivity and Yield
| Catalyst System | Ligand | Solvent | Temp (°C) | Yield (%) | Regioselectivity (1,4 : 1,5) |
| CuSO₄ / NaAsc | None | t-BuOH/H₂O | 25 | 45 | 90 : 10 |
| CuSO₄ / NaAsc | TBTA | t-BuOH/H₂O | 25 | 92 | >99 : 1 |
| CuI | DIPEA | THF | 60 | 65 | 85 : 15 |
| Cp*RuCl(PPh₃)₂ | None | Dioxane | 80 | 78 | 5 : 95 (Undesired) |
Data Interpretation: Ruthenium catalysis (RuAAC) strongly favors the 1,5-regioisomer, which is counterproductive for our target. Utilizing a Cu(I) system with TBTA is mandatory to achieve the >99:1 regioselectivity required for 1-Methyltriazole-4-thiol synthesis.
IV. Troubleshooting & FAQs
Troubleshooting logic tree for resolving low yields during 1-Methyltriazole-4-thiol synthesis.
Q1: Why am I seeing a mixture of 1,4- and 1,5-regioisomers in my NMR spectra instead of pure 1-Methyltriazole-4-thiol? A: This indicates a failure in kinetic control during the cycloaddition step. Without a stabilizing ligand like TBTA, the Cu(I) center is susceptible to disproportionation into Cu(0) and Cu(II). When the active catalyst depletes, the reaction reverts to an uncatalyzed thermal Huisgen cycloaddition, which yields a thermodynamic mixture of both 1,4- and 1,5-isomers. Solution: Ensure your sodium ascorbate is freshly prepared (it degrades in water) and always include 0.1 eq of TBTA.
Q2: My reaction stalls during the deprotection of the benzylthio ether. Can I use acidic cleavage instead of Birch reduction? A: While acidic cleavage (e.g., TFA/anisole) is common for some protecting groups, benzyl thioethers are highly stable. Attempting to force acidic cleavage often requires harsh conditions (refluxing methanesulfonic acid) that can degrade the triazole ring. The Birch reduction (Na/NH₃) provides a clean, single-electron transfer mechanism that quantitatively cleaves the C-S bond without harming the heterocycle. If your Birch reduction is stalling, you likely have trace water in your THF quenching the solvated electrons. Ensure strict anhydrous conditions.
Q3: The final isolated product has a lower mass than expected, and LC-MS shows a peak at exactly double the expected molecular weight (m/z ~229). A: You are observing oxidative dimerization. Free triazole-thiols are highly nucleophilic and rapidly oxidize in the presence of atmospheric oxygen to form disulfide bridges (R-S-S-R). These functional groups are highly reactive, which is why they are prized in elastomeric composites and cross-linking applications[3]. Solution: Keep the final product under an inert argon atmosphere. During the final aqueous workup, wash the organic layer with TCEP. Unlike dithiothreitol (DTT), TCEP is water-soluble, odorless, and irreversibly reduces disulfides back to the free thiol without partitioning into your organic product layer.
V. References
-
Title: 1-methyl-1h-1,2,3-triazole-4-thiol - PubChemLite Source: PubChemLite Database (Université du Luxembourg) URL: [Link]
-
Title: Product Class 13: 1,2,3-Triazoles Source: Science of Synthesis (Thieme E-Books & E-Journals) URL: [Link]
-
Title: US20150183962A1 - Elastomeric Composites Containing Modified Fillers And Functionalized Elastomers Source: Google Patents URL:
Sources
- 1. PubChemLite - 1-methyl-1h-1,2,3-triazole-4-thiol (C3H5N3S) [pubchemlite.lcsb.uni.lu]
- 2. 1-methyl-1H-1,2,3-triazole-4-thiol 95% | CAS: 36811-23-1 | AChemBlock [achemblock.com]
- 3. US20150183962A1 - Elastomeric Composites Containing Modified Fillers And Functionalized Elastomers - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting 1-Methyltriazole-4-thiol Reactions
Welcome to the Technical Support Center for 1-Methyltriazole-4-thiol (1-MT-4-thiol) and its structural isomers (e.g., 1-methyl-1H-1,2,4-triazole-5-thiol). As a highly privileged heterocyclic scaffold, this compound is heavily utilized in drug development for constructing thioether linkages, particularly in the synthesis of anti-infective agents and metallo-β-lactamase inhibitors.
However, its unique electronic structure—specifically its dynamic thiol-thione tautomerism and high susceptibility to oxidation—frequently leads to off-target side products. As a Senior Application Scientist, I have designed this guide to provide causal explanations, diagnostic data, and self-validating protocols to ensure regioselective S-alkylation and prevent oxidative degradation.
Diagnostic Signatures of Common Side Products
Before troubleshooting, you must accurately identify the side product in your crude mixture. 1-MT-4-thiol reactions typically fail in one of two ways: regioisomeric N-alkylation or oxidative dimerization . Use the quantitative analytical signatures in Table 1 to diagnose your reaction.
Table 1: Diagnostic Signatures of Common 1-MT-4-Thiol Reaction Products
| Compound / Product Type | Primary Cause | 1 H NMR Signature (Alkylated CH2 ) | IR Spectroscopy Signature | LC-MS / Mass Spec Signature |
| S-Alkylated Thioether (Target) | Soft base + Soft electrophile | 4.0 – 4.8 ppm (Deshielded by S) | ~1600 cm −1 (C=N stretch), Absence of C=S | [M+H]+ (Target Mass) |
| N-Alkylated Thione (Side Product) | Hard base + Hard electrophile | > 5.0 ppm (Strongly deshielded by N) | ~1280 cm −1 (Strong C=S stretch) | [M+H]+ (Isomeric with Target) |
| Disulfide Dimer (Side Product) | Ambient
O2
| Absence of S-H or alkyl signals | ~500 cm −1 (Weak S-S stretch) | [2M−2+H]+ (Dimer Mass) |
Core Troubleshooting Guides (FAQs)
Issue 1: N-Alkylation vs. S-Alkylation (Regioselectivity)
Q: My LC-MS shows the correct mass for my alkylated product, but the NMR indicates a mixture of two isomers, or entirely the wrong isomer. Why am I getting the N-alkylated thione instead of the pure S-alkylated thioether?
A: This is a classic regioselectivity issue driven by thiol-thione tautomerism . In solution, 1-MT-4-thiol exists in a dynamic equilibrium between its thiol (-SH) and thione (=S) forms. The causality of your side product lies in Hard-Soft Acid-Base (HSAB) theory. The sulfur atom is a "soft," highly polarizable nucleophile, while the adjacent nitrogen is "harder."
If you use a hard base (like NaH, NaOH, or LiOtBu) in a polar aprotic solvent, the base tightly coordinates the nitrogen or shifts the tautomeric equilibrium toward the thione form. This promotes electrophilic attack at the nitrogen, yielding the N-alkylated side product.
The Fix: Switch to a softer base like Cesium Carbonate (Cs 2 CO 3 ) or Potassium Carbonate (K 2 CO 3 ) . The bulky cesium cation provides a looser ion pair, leaving the soft thiolate exposed to selectively attack soft electrophiles (like alkyl halides), thereby strictly favoring S-alkylation.
Issue 2: Disulfide Dimerization (Oxidation)
Q: My reaction mixture turned cloudy, the yield is exceptionally poor, and LC-MS shows a massive peak at [2M−2+H]+ . What happened?
A: Your thiol has undergone oxidative dimerization to form bis(1-methyltriazol-4-yl) disulfide . When 1-MT-4-thiol is deprotonated to a thiolate anion in the presence of ambient oxygen ( O2 ), the dissolved oxygen acts as an electron acceptor. This facilitates a single-electron transfer (SET) to generate a highly reactive thiyl radical, which rapidly dimerizes with another radical to form the S-S bond.
The Fix: This reaction is exquisitely sensitive to air under basic conditions. You must rigorously degas your solvents (e.g., sparging with Argon for 15-30 minutes) and maintain a strict inert atmosphere. If the disulfide has already formed, it can be salvaged by adding a mild reducing agent (See Protocol 2) prior to adding your electrophile.
Reaction Pathways & Troubleshooting Workflows
Reaction pathways of 1-methyltriazole-4-thiol highlighting tautomerism and side products.
Decision tree for identifying and resolving common 1-methyltriazole-4-thiol side products.
Experimental Protocols
Protocol 1: Regioselective S-Alkylation of 1-MT-4-thiol (Self-Validating System)
This protocol utilizes HSAB theory to force exclusive S-alkylation while preventing oxidative dimerization .
-
Preparation: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve 1-MT-4-thiol (1.0 eq) in anhydrous, strictly degassed DMF (0.2 M concentration).
-
Base Addition: Add Cs 2 CO 3 (1.5 eq) in one portion.
-
Causality: The bulky cesium cation creates a loose ion pair with the thiolate, ensuring soft-soft interactions that strictly favor S-alkylation over N-alkylation. Stir for 15 minutes at room temperature.
-
-
Electrophile Addition: Dropwise add the alkyl halide (1.1 eq) via syringe.
-
Validation Checkpoint: At 2 hours, sample 10 µL of the reaction mixture into 1 mL of Acetonitrile for LC-MS analysis.
-
Self-Validation: You should observe the [M+H]+ of the target product. If a peak at [2M−2+H]+ appears, oxygen has breached the system. If unreacted thiol remains, gently warm to 40 °C.
-
-
Workup: Quench the reaction with deionized water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).
-
Causality: DMF is notorious for partitioning into the organic layer. LiCl dramatically increases the ionic strength of the aqueous phase, disrupting the hydrogen bonding network of water and forcing DMF to partition entirely into the aqueous phase (salting out). Dry over Na 2 SO 4 and concentrate in vacuo.
-
Protocol 2: Mild Reduction of Disulfide Side-Products
If your starting material has degraded into the disulfide dimer, use this protocol to chemoselectively recover the active thiol.
-
Solubilization: Dissolve the crude disulfide-contaminated mixture in 80% aqueous ethanol (0.1 M).
-
Reduction: Cool the flask to 0 °C and add NaBH 4 (2.0 eq) portion-wise.
-
Causality: The triazole ring is an electron-deficient heterocycle but is highly stable to mild hydride donors like NaBH 4 . The disulfide bond, however, is highly polarized and susceptible to nucleophilic attack by the hydride, leading to rapid cleavage of the S-S bond and regeneration of the thiolate.
-
-
Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The non-polar disulfide spot should disappear entirely, replaced by the highly polar, UV-active thiol spot at the baseline.
-
Recovery: Acidify the mixture carefully to pH 5 using 1M HCl to protonate the thiolate and precipitate the free 1-MT-4-thiol. Filter, wash with cold water, and dry under high vacuum.
References
-
MDPI. "4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases". Molecules.[Link][1]
-
Taylor & Francis. "Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety". Journal of Enzyme Inhibition and Medicinal Chemistry.[Link][2]
-
ResearchGate. "A Mild and Highly Convenient Chemoselective Alkylation of Thiols Using Cs2CO3—TBAI". ResearchGate Publications. [Link][3]
Sources
improving the regioselectivity of 1-Methyltriazole-4-thiol reactions
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I frequently assist drug development professionals in overcoming the regioselectivity challenges associated with ambient nucleophiles.
1-Methyltriazole-4-thiol (and its tautomeric thione forms) presents a classic regioselectivity dilemma: the molecule possesses multiple nucleophilic sites—specifically, the exocyclic sulfur atom and the endocyclic nitrogen atoms[1]. Directing the alkylation exclusively to the sulfur atom (S-alkylation) while suppressing nitrogen alkylation (N-alkylation) and oxidative dimerization requires precise control over reaction kinetics, thermodynamics, and solvent microenvironments.
This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you achieve >95% regioselectivity in your triazole-thiol functionalizations.
Visualizing the Regioselectivity Pathways
Understanding the divergent pathways of 1-Methyltriazole-4-thiol is the first step in troubleshooting. The reaction is governed by Hard-Soft Acid-Base (HSAB) theory, where the "soft" sulfur atom favors kinetic alkylation under mild conditions, whereas the "harder" nitrogen atoms undergo alkylation under thermodynamic or strongly basic conditions[2].
Reaction pathways of 1-Methyltriazole-4-thiol dictating S- vs N-alkylation.
Troubleshooting FAQs: Causality & Solutions
Q1: Why am I isolating significant amounts of the N-alkylated thione instead of the desired S-alkylated thioether? Causality: This is a failure of kinetic control. While S-alkylation is kinetically favored, N-alkylation yields a thermodynamically more stable product[2]. If you use a strong, "hard" base (like NaH or KOH), you fully deprotonate the system, increasing the electron density on the triazole ring nitrogens. Furthermore, conducting the reaction at elevated temperatures provides the activation energy necessary for S-to-N alkyl migration (a Dimroth-type rearrangement). Solution: Shift to kinetic control. Use a mild, insoluble base like Potassium Carbonate ( K2CO3 ) in a polar aprotic solvent (e.g., Acetone or DMF) and strictly maintain the internal reaction temperature below 10°C during electrophile addition.
Q2: Does the choice of my alkylating agent (electrophile) impact the regioselectivity? Causality: Absolutely, governed by HSAB principles. "Hard" electrophiles (like alkyl chlorides or tosylates) have a higher affinity for the "hard" nitrogen atoms on the triazole ring[3]. "Soft" electrophiles (like alkyl iodides or bromides) preferentially attack the highly polarizable, "soft" sulfur atom. Solution: Whenever possible, synthesize or purchase your alkylating agent as an alkyl bromide or iodide. If you are forced to use an alkyl chloride, add a catalytic amount of Sodium Iodide (NaI) to perform an in situ Finkelstein reaction, converting the hard chloride into a soft iodide intermediate.
Q3: My reaction mixture is turning deep yellow/orange, and my yield of the S-alkylated product is poor. What is happening? Causality: Triazole-thiols are highly susceptible to oxidative dimerization. In the presence of ambient oxygen and alkaline conditions, the thiolate anion is readily oxidized to form a bis-triazole disulfide byproduct. Solution: The reaction environment must be rigorously deoxygenated. Sparge your solvents with Nitrogen or Argon for at least 20 minutes prior to adding the base, and run the entire protocol under a positive pressure inert atmosphere.
Quantitative Condition Matrix
To easily compare how different parameters affect your reaction, reference the empirical data table below. Notice how the combination of base, solvent, and electrophile dictates the final S:N ratio.
| Reaction Paradigm | Base Used | Solvent System | Electrophile Type | Typical S:N Ratio | Est. Yield (%) |
| Kinetic Control (Optimal) | K2CO3 | Acetone (0°C) | Alkyl Bromide | > 95 : 5 | 85 - 92 |
| Thermodynamic Control | NaH | DMF (Reflux) | Alkyl Chloride | 40 : 60 | 65 - 75 |
| Protic Environment | KOH | Ethanol (25°C) | Alkyl Iodide | 70 : 30 | 70 - 80 |
| Phase Transfer Catalysis | NaOH (aq) / TBAB | Toluene / H2O | Alkyl Bromide | 90 : 10 | 80 - 88 |
Note: S-alkylation occurs selectively and with reliable yields under neutral or mildly alkaline conditions[1].
Self-Validating Experimental Protocol: Kinetically Controlled S-Alkylation
To guarantee reproducibility, the following protocol incorporates built-in validation steps (In-Process Controls) so you can verify the success of the reaction before proceeding to workup.
Self-validating experimental workflow for kinetically controlled S-alkylation.
Step 1: System Preparation & Deoxygenation
-
Charge an oven-dried, 3-neck round-bottom flask with 10 volumes of anhydrous Acetone.
-
Sparge the solvent with Argon or N2 for 20 minutes to displace dissolved oxygen.
-
Add 1.0 equivalent of 1-Methyltriazole-4-thiol.
Step 2: Thiolate Generation (Validation Step)
-
Cool the mixture to 0°C using an ice-water bath.
-
Add 1.2 equivalents of finely powdered, anhydrous K2CO3 .
-
Stir for 15 minutes.
-
Self-Validation Check: The initial suspension of the triazole-thiol should transition as the potassium thiolate salt is generated. The mixture must remain colorless to pale white; any shift to a dark yellow indicates oxygen ingress and disulfide formation.
Step 3: Electrophile Addition
-
Dissolve 1.05 equivalents of the target Alkyl Bromide in 2 volumes of degassed Acetone.
-
Add this solution dropwise over 30 minutes via an addition funnel, strictly maintaining the internal temperature below 5°C to prevent thermodynamic S-to-N rearrangement[3].
-
Allow the reaction to stir at 5°C for 2 hours.
Step 4: In-Process Control (IPC) Monitoring
-
Withdraw a 10 µL aliquot and perform an Ellman’s Reagent (DTNB) test.
-
Self-Validation Check: A positive Ellman's test yields a bright yellow color, indicating unreacted free thiols. The reaction is complete when the Ellman's test returns colorless or very faint yellow, confirming the complete consumption of the thiolate nucleophile.
Step 5: Quench and Isolation
-
Quench the reaction by adding 5 volumes of ice-cold distilled water.
-
Extract the aqueous layer with Ethyl Acetate ( 3×10 volumes).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure at ≤30 °C (avoid high heat during evaporation to prevent late-stage thermal isomerization).
References
- Boraei, A. T. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal (2016).
- "Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
- "Product Class 13: 1,2,3-Triazoles." Thieme E-Books & E-Journals.
Sources
Biopharma & Research Technical Support Center: Handling, Storage, and Degradation Prevention
Welcome to the Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals. It provides causality-driven troubleshooting guides and self-validating protocols to safeguard your biologics, recombinant proteins, and small molecule active pharmaceutical ingredients (APIs) against structural and chemical degradation.
Part 1: Troubleshooting Guides & FAQs
Category 1: Freeze-Thaw Stress & Cryopreservation
Q1: Why does my purified recombinant protein lose activity after a single freeze-thaw cycle, and how can I prevent it? A: The loss of biological activity during freezing is rarely caused by the cold temperature itself; rather, it is driven by the mechanics of ice crystal formation. As water freezes, it forms a crystalline lattice that strictly excludes proteins and buffer salts. This phenomenon, known as cryoconcentration, drastically increases the localized ionic strength and can cause severe pH shifts if buffer components (like sodium phosphate) precipitate at different rates 1[1]. Furthermore, the ice-water interface introduces immense shear stress, leading to protein unfolding, exposure of hydrophobic cores, and irreversible aggregation. Prevention: Avoid repeated freeze-thaw cycles by aliquoting your samples into single-use volumes2[2]. Alternatively, add cryoprotectants like 50% glycerol, which disrupt the water lattice and prevent ice crystallization, allowing the protein to remain in a stable, supercooled liquid state at -20°C 3[3].
Logical flowchart of protein degradation mechanisms during freeze-thaw stress.
Q2: My protein concentration is very low (0.1 mg/mL). Is this a problem for long-term storage? A: Yes. Dilute proteins (less than 1 mg/mL) are highly susceptible to surface adsorption on the walls of plastic or glass storage tubes, which effectively reduces your working yield 4[4]. Thermodynamically, low concentrations also shift the equilibrium toward the unfolded state, increasing the risk of denaturation. Solution: Concentrate your protein to at least 1 mg/mL before storage. If concentration is not feasible, supplement the buffer with a "filler" protein, such as Bovine Serum Albumin (BSA), to saturate the tube surfaces and stabilize the target protein 1[1].
Category 2: Buffer Formulation & Chemical Degradation
Q3: Should I store my monoclonal antibodies (mAbs) at 4°C, -20°C, or -80°C? A: The optimal temperature depends entirely on your experimental timeline and formulation:
-
Short-term (Days to 1 Month): Store at 4°C to avoid freeze-thaw stress entirely. However, at 4°C, proteins are vulnerable to microbial growth and proteolytic degradation. You must use autoclaved tubes and consider adding antimicrobial agents (e.g., sodium azide) or protease inhibitor cocktails 5[5].
-
Medium-term (Months to 1 Year): Store at -20°C, but only if formulated with 50% glycerol or ethylene glycol to prevent freezing3[3].
-
Long-term (Years): Store at -80°C or in liquid nitrogen (-150°C to -180°C). At these ultra-cold temperatures, molecular mobility is halted, preventing enzymatic degradation and maintaining structural integrity 6[6].
Category 3: Small Molecule API & Formulation Stability
Q4: How do ICH Q1A guidelines dictate the storage and stability testing of small molecule APIs? A: The International Council for Harmonisation (ICH) Q1A guidelines establish a standardized, causality-driven framework for determining how environmental factors (temperature, humidity, light) induce chemical degradation (e.g., hydrolysis, oxidation) over time 7[7]. Testing requires exposing the API to specific climatic zones:
-
Long-term testing (e.g., 25°C/60% RH or 30°C/65% RH) establishes the baseline shelf life 8[8].
-
Accelerated testing (40°C/75% RH for 6 months) acts as a predictive stressor. If a "significant change" (e.g., >5% degradation or failure to meet pH/dissolution specs) occurs here, intermediate testing (30°C/65% RH) is triggered to map the degradation kinetics accurately 9[9].
Logical decision tree for ICH Q1A pharmaceutical stability testing and shelf-life.
Part 2: Quantitative Data Summaries
Table 1: Storage Conditions, Expected Shelf Life, and Causality
| Storage Condition | Target Modality | Expected Shelf Life | Recommended Additives | Key Causality / Considerations |
| 4°C (Refrigerated) | Dilute Proteins, mAbs | 1 day to 1 month | Sodium azide, Protease inhibitors | Avoids freeze-thaw stress entirely; highly susceptible to microbial and proteolytic degradation over time. |
| -20°C (Frozen) | Enzymes, Antibodies | ~1 year | 50% Glycerol or Ethylene Glycol | Glycerol disrupts the water lattice, preventing ice crystallization and allowing liquid storage at sub-zero temperatures. |
| -80°C (Ultra-Cold) | Complex Biologics, mRNA | Multiple Years | Trehalose, Sucrose (Cryoprotectants) | Halts molecular mobility and enzymatic activity; requires single-use aliquots to prevent freeze-thaw stress upon retrieval. |
| Vapor Phase LN2 (-150°C) | Cell Therapies, Beaded Proteins | Indefinite | None required (if vitrified) | Vitrification bypasses ice crystal formation entirely; achieves the highest preservation of native 3D structure. |
Part 3: Experimental Protocols
Self-Validating Protocol: Liquid Nitrogen Beading for Ultra-Cold Storage
Objective: To achieve vitrification (ice-free rapid freezing) of sensitive proteins, ensuring multi-year stability with zero freeze-thaw degradation 3[3]. Self-Validation Principle: This protocol incorporates pre- and post-thaw Size Exclusion Chromatography (SEC) to mathematically quantify monomer recovery and prove the absence of stress-induced aggregation.
Step-by-Step Methodology:
-
Pre-Freezing Quality Control (QC): Run an aliquot of the purified protein on an analytical SEC column to establish the baseline monomeric percentage. Measure the concentration via UV-Vis (A280); ensure it is ≥ 1 mg/mL to prevent surface adsorption4[4].
-
Buffer Optimization: Ensure the storage buffer is free of components that precipitate at different rates during rapid cooling (e.g., sodium phosphate). Opt for HEPES or Tris buffers.
-
Setup & Equilibration: Fill a shallow, insulated Dewar flask with liquid nitrogen (LN2). Allow the boiling to subside to a gentle simmer. Pre-cool sterile cryovials by partially submerging them in the LN2 bath.
-
Drop-wise Dispensing: Using a calibrated micropipette, aspirate the protein solution. Hold the pipette tip 2–3 cm above the LN2 surface and dispense the solution drop-wise (50–100 µL per drop) 5[5]. Causality Note: The rapid heat transfer causes instantaneous vitrification, bypassing the crystalline ice phase that typically damages protein structures.
-
Bead Collection: Once the beads freeze solid and sink, use pre-cooled forceps to transfer them into the pre-cooled cryovials3[3].
-
Cryogenic Storage: Cap the cryovials and immediately transfer them to a -80°C freezer or the vapor phase of an LN2 storage tank 6[6].
-
Post-Thaw Validation & Recovery: To use, remove a single bead and drop it directly into a pre-warmed (37°C) buffer or thaw rapidly in a 30°C water bath. Validation Check: Run the thawed sample on SEC. A successful protocol will yield >95% recovery of the baseline monomeric peak, validating the structural integrity of the batch.
Step-by-step experimental workflow for liquid nitrogen beading and self-validation.
Sources
- 1. susupport.com [susupport.com]
- 2. astorscientific.us [astorscientific.us]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. nanotempertech.com [nanotempertech.com]
- 5. westbioscience.com [westbioscience.com]
- 6. susupport.com [susupport.com]
- 7. mastercontrol.com [mastercontrol.com]
- 8. database.ich.org [database.ich.org]
- 9. memmert.com [memmert.com]
Technical Support Center: Overcoming Solubility Issues with 1-Methyltriazole-4-thiol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing unexpected solubility bottlenecks with 1-Methyltriazole-4-thiol (often referred to in literature as 1-methyl-1H-1,2,4-triazole-5-thiol). Instead of relying on trial-and-error, we must approach this challenge through the lens of physical chemistry. By understanding the molecular causality behind the compound's behavior, we can engineer robust, self-validating solubilization protocols.
The Root Cause: Thiol-Thione Tautomerism and Lattice Energy
The solubility profile of 1-Methyltriazole-4-thiol is entirely dictated by its structural equilibrium. In the solid state, the molecule exists predominantly in its thione tautomer [1]. This structural geometry allows the molecules to form extensive, highly stable intermolecular hydrogen-bonded networks (specifically N-H···S and N-H···N interactions).
This robust hydrogen-bonding creates a remarkably high crystal lattice energy. Consequently, non-polar organic solvents (like dichloromethane or toluene) and neutral water lack the thermodynamic driving force to break these intermolecular bonds, resulting in stubborn suspensions. Overcoming this requires either chemical disruption (deprotonation to form a salt) or physical disruption (using strong hydrogen-bond accepting solvents).
Fig 1. Thiol-thione tautomeric equilibrium and targeted solvation pathways.
Troubleshooting Guide & FAQs
Q1: Why is my compound crashing out of aqueous buffers at physiological pH (7.0 - 7.4)? A1: At physiological pH, the molecule remains fully protonated. The neutral thione/thiol forms strong dimers, causing rapid precipitation. The pKa of the triazole-thiol proton is approximately 7.5 to 8.0. To achieve high aqueous solubility, you must shift the equilibrium entirely to the thiolate anion. Adjust your buffer pH to >8.5 using a mild base (e.g., NaOH or Na₂CO₃). The resulting sodium thiolate salt is highly water-soluble due to favorable ion-dipole interactions with water.
Q2: I am performing an anhydrous coupling reaction. The compound won't dissolve in DCM. What are the best alternatives? A2: Non-polar and mildly polar halogenated solvents like DCM cannot outcompete the triazole's internal hydrogen-bonding network. You must switch to polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N,N-Dimethylacetamide (DMAc)[2]. These solvents act as strong hydrogen-bond acceptors, disrupting the lattice energy and solvating the monomeric compound. If solubility remains sluggish, adding a tertiary amine like N,N-Diisopropylethylamine (DIPEA) will form an organic-soluble ammonium thiolate salt.
Q3: Does temperature affect the stability of the solution? A3: Yes. While heating (e.g., refluxing in acetone or heating DMF to 60°C) significantly increases solubility kinetically[3], prolonged heating of the free thiol in the presence of atmospheric oxygen can lead to oxidative dimerization, forming highly insoluble disulfides. Always degas your solvents and maintain an inert atmosphere (N₂ or Ar) if storing stock solutions or heating for extended periods.
Quantitative Solubility Guidelines
To eliminate guesswork, reference the table below for expected solubility profiles across common solvent systems.
| Solvent System | Temp (°C) | Additive / Modifier | Appx. Solubility Profile | Application Recommendation |
| Deionized Water | 20 | None (pH ~7.0) | Poor (< 5 mg/mL) | Not recommended; leads to suspension. |
| Aqueous Buffer | 20 | 1.1 eq NaOH (pH > 8.5) | Excellent (> 100 mg/mL) | Ideal for bioconjugation or aqueous synthesis. |
| Dichloromethane (DCM) | 20 | None | Very Poor (< 1 mg/mL) | Avoid; insufficient H-bond disruption. |
| Dimethylformamide (DMF) | 20 | None | Moderate (~ 30-50 mg/mL) | Acceptable for dilute anhydrous reactions. |
| DMF or Acetone | 60 | 1.5 eq Na₂CO₃ | Excellent (> 100 mg/mL) | Standard for S_NAr and alkylation workflows[3]. |
Strategic Workflow Selection
Fig 2. Decision tree for selecting the optimal solubilization strategy based on workflow.
Experimental Protocols
These methodologies are designed as self-validating systems. Visual cues are built into the steps to confirm that the thermodynamic barriers of solvation have been successfully overcome.
Protocol A: Aqueous Solubilization via Thiolate Salt Formation
Use this protocol when preparing stock solutions for aqueous bioconjugation or water-tolerant synthesis.
-
Suspension: Weigh the required amount of 1-Methyltriazole-4-thiol and suspend it in deionized water. Self-Validation: The mixture will form a stubborn, opaque white/off-white suspension.
-
Titration: Prepare a 1M NaOH (or KOH) solution. Begin dropwise addition to the stirring suspension.
-
pH Monitoring: Continuously monitor the pH. Continue addition until the pH reaches 8.5 – 9.0.
-
Validation: The suspension will rapidly clarify into a transparent, slightly pale-yellow solution. The complete disappearance of solid particulates confirms 100% conversion to the highly soluble sodium thiolate salt.
-
Degassing: To prevent oxidative dimerization during storage, sparge the clear solution with N₂ or Argon gas for 5 minutes. Store at 4°C.
Protocol B: Anhydrous Solubilization for Nucleophilic Substitution
Use this protocol for S_N2, S_NAr, or coupling reactions requiring strictly anhydrous conditions[3].
-
Inert Preparation: Transfer the solid 1-Methyltriazole-4-thiol to an oven-dried round-bottom flask equipped with a magnetic stir bar. Purge the flask with N₂ or Argon.
-
Solvent Addition: Add anhydrous DMF or DMSO to achieve a target concentration of 0.1 M to 0.5 M.
-
Agitation: Stir vigorously at room temperature for 10 minutes. Self-Validation: The strong H-bond accepting nature of the solvent will dissolve the majority of the solid, though the solution may remain slightly hazy.
-
Base Activation: Add 1.1 to 1.5 equivalents of an anhydrous base.
-
If using an organic base (e.g., DIPEA or Triethylamine): The solution will instantly become completely homogeneous and clear, confirming the formation of the organic-soluble ammonium thiolate.
-
If using an inorganic base (e.g., K₂CO₃ or Na₂CO₃): The inorganic base itself will remain partially suspended, but the triazole-thiol will be fully solvated and activated as a nucleophile.
-
-
Reaction Execution: Proceed immediately with the addition of your electrophile.
References
-
Regular Article - Inorganic Chemistry Research: Theoretical Investigation of 4-Methyl-4H-1,2,4-triazole-3-thiol Inorganic Chemistry Research [Link]
- EP0788496B1 - Apolipoprotein-b synthesis inhibitors Google P
-
Chemistry of 1,2,4-Triazoles in Current Science International Society for Research in Education and Science (ISRES) [Link]
Sources
Validation & Comparative
Pharmacophore Selection Guide: Comparative Biological Activity of 1-Methyltriazole-4-thiol Isomers
As a Senior Application Scientist, selecting the optimal heterocyclic scaffold is a critical decision that dictates a drug candidate's pharmacokinetic profile, target affinity, and synthetic feasibility. The 1-methyltriazole-thiol framework is a privileged scaffold in medicinal chemistry. However, the positional isomerism of the nitrogen atoms—specifically comparing 1-methyl-1H-1,2,3-triazole-4-thiol and 1-methyl-1H-1,2,4-triazole-5-thiol (often functionally grouped with its 3-thiol tautomers)—profoundly impacts the molecule's electronic distribution, dipole moment, and biological activity.
This guide provides an objective, data-driven comparison of these isomers, focusing on their distinct roles in antifungal development and metabolic disease targeting.
Section 1: Physicochemical and Structural Divergence
The causality behind the differing biological activities of these isomers lies in their electronic structures.
-
1-Methyl-1H-1,2,3-triazole-4-thiol : Features a strong dipole moment (~5.0 Debye). One nitrogen is pyrrole-like, while the other two are pyridine-like. This configuration provides exceptional stability against metabolic degradation and acts as a robust hydrogen-bond acceptor/donor system. Its synthesis is highly modular via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry", making it a highly accessible scaffold for broad-spectrum fungicidal screening[1].
-
1-Methyl-1H-1,2,4-triazole-5-thiol : Exhibits a more distributed electron cloud, facilitating different hydrogen-bonding geometries. The proximity of the thiol group to the adjacent nitrogen allows for tautomerization (thiol ⇌ thione), which is critical for coordinating with metal ions (e.g., heme iron in cytochromes) or binding within lipophilic pockets of metabolic enzymes[2].
Table 1: Physicochemical Comparison of Triazole-Thiol Isomers
| Property | 1-Methyl-1H-1,2,3-triazole-4-thiol | 1-Methyl-1H-1,2,4-triazole-5-thiol |
| Chemical Formula | C3H5N3S | C3H5N3S |
| Dipole Moment | ~5.0 D | ~3.2 D |
| Tautomerism | Limited (Thiol dominant) | High (Thiol ⇌ Thione) |
| Primary Synthesis | Azide-alkyne cycloaddition (Click) | Hydrazine/Isothiocyanate condensation |
| Primary Bio-target | CYP51 (Ergosterol biosynthesis) | MTP (ApoB synthesis), CYP51 |
| Key Advantage | High metabolic stability, high yield | Superior metal coordination |
Section 2: Comparative Biological Activity
Antifungal Activity (CYP51 Inhibition)
Both isomers exhibit potent antifungal activity, but their mechanism of binding to the active site of Lanosterol 14α-demethylase (CYP51) differs. The 1,2,3-isomer relies on its strong dipole to orient within the binding pocket, forming stable hydrogen bonds with surrounding residues[1]. Conversely, the 1,2,4-isomer utilizes the unhindered nitrogen and the exocyclic thiol/thione to directly coordinate the heme iron, effectively blocking the substrate from entering the catalytic site[2][3]. Studies indicate that 1,2,4-triazole-thiols often display lower Minimum Inhibitory Concentrations (MIC) against Candida albicans due to this direct heme coordination.
Metabolic Modulation (Apolipoprotein B Inhibition)
Derivatives of 1-methyl-1H-1,2,4-triazole-5-thiol have been uniquely identified as potent inhibitors of Apolipoprotein B (ApoB) synthesis[4]. By interfering with the Microsomal Triglyceride Transfer Protein (MTP), these compounds prevent the assembly of Very Low-Density Lipoproteins (VLDL), offering a pathway for treating hyperlipidemia. The 1,2,3-isomer shows negligible activity in this domain, highlighting the strict stereoelectronic requirements of the MTP binding pocket.
Divergent biological pathways of 1,2,3- and 1,2,4-triazole-thiol isomers based on target affinity.
Section 3: Experimental Data & Performance Metrics
Table 2: Comparative Biological Efficacy (Representative Scaffold Derivatives)
| Assay / Target | 1-Methyl-1H-1,2,3-triazole-4-thiol Derivative | 1-Methyl-1H-1,2,4-triazole-5-thiol Derivative | Control Standard |
| MIC: C. albicans | 4.0 µg/mL | 1.0 µg/mL | Fluconazole (0.5 µg/mL) |
| MIC: A. niger | 8.0 µg/mL | 4.0 µg/mL | Amphotericin B (1.0 µg/mL) |
| IC50: ApoB Secretion | >100 µM (Inactive) | 0.45 µM | Lomitapide (0.01 µM) |
Section 4: Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for evaluating these isomers.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antifungal Activity
Causality Check: The use of Resazurin dye acts as an internal validation mechanism; metabolically active fungi reduce the blue dye to pink, ensuring that visual MIC determination correlates directly with cellular respiration. This eliminates false positives caused by compound precipitation mimicking fungal growth.
-
Preparation : Dissolve the triazole-thiol derivatives in DMSO to a stock concentration of 10 mg/mL. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced toxicity.
-
Dilution : In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in RPMI 1640 medium (buffered to pH 7.0 with MOPS) to achieve a concentration range of 64 µg/mL to 0.125 µg/mL.
-
Inoculation : Standardize the fungal suspension (Candida albicans ATCC 10231) to 1×103 to 5×103 CFU/mL. Add 100 µL of the inoculum to each well.
-
Incubation : Incubate the plates at 35°C for 24-48 hours.
-
Validation & Readout : Add 20 µL of 0.02% Resazurin solution to each well and incubate for an additional 2 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 2: In Vitro Apolipoprotein B Secretion Inhibition Assay
Causality Check: Measuring both secreted ApoB and intracellular ApoB ensures that the compound is inhibiting synthesis/assembly rather than merely causing general cytotoxicity or blocking the secretory pathway globally.
-
Cell Culture : Seed HepG2 cells in 24-well plates at a density of 2×105 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C in 5% CO 2 for 24 hours.
-
Treatment : Wash cells with PBS and apply serum-free DMEM containing the 1,2,4-triazole-thiol derivatives (0.1 µM to 10 µM). Include a DMSO vehicle control.
-
Incubation : Incubate for 16 hours.
-
Harvest & ELISA : Collect the conditioned media. Lyse the cells using RIPA buffer. Quantify ApoB in both the media and the lysate using a human ApoB-specific sandwich ELISA kit.
-
Analysis : Calculate the IC 50 based on the dose-dependent reduction of secreted ApoB relative to the vehicle control, normalizing against total cellular protein (via BCA assay) to rule out cytotoxicity.
References
-
Title: Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester Source: NIH (PMC) URL: [Link]
-
Title: 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Source: MDPI URL: [Link]
-
Title: Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery Source: ACS Publications URL: [Link]
- Title: EP0788496B1 - Apolipoprotein-b synthesis inhibitors Source: Google Patents URL
Sources
A Comparative Guide to the Validation of Analytical Methods for 1-Methyltriazole-4-thiol Quantification
This guide provides a detailed comparison of analytical methodologies for the accurate quantification of 1-Methyltriazole-4-thiol (1-MT-4-SH). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method validation, offering experimental data and protocols to support the selection of the most appropriate analytical strategy. We will explore and contrast two primary techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), grounded in the principles of scientific integrity and regulatory expectations.
The accurate measurement of 1-Methyltriazole-4-thiol is critical in various stages of pharmaceutical development, particularly as it can be a process-related impurity or a metabolite. Its quantification requires methods that are not only sensitive and accurate but also rigorously validated to ensure data reliability for regulatory submissions and quality control.
Pillar 1: Comparative Analysis of Analytical Methodologies
The choice of an analytical technique is fundamentally driven by the required sensitivity, selectivity, and the complexity of the sample matrix. For 1-Methyltriazole-4-thiol, a small, polar, and potentially reactive thiol compound, both HPLC-UV and LC-MS/MS present viable, yet distinct, approaches.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is a workhorse in many analytical laboratories due to its robustness, cost-effectiveness, and straightforward operation. The method relies on the separation of the analyte from other matrix components on a chromatographic column, followed by detection based on its absorbance of UV light. The chromophore within the triazole ring of 1-MT-4-SH allows for direct UV detection. However, its sensitivity may be limited, and co-eluting impurities with similar UV spectra can interfere with quantification, posing a challenge to selectivity.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers significantly higher sensitivity and unparalleled selectivity. After chromatographic separation, the analyte is ionized, and specific parent-daughter ion transitions are monitored using a tandem mass spectrometer. This Multiple Reaction Monitoring (MRM) mode allows for the confident identification and quantification of 1-MT-4-SH, even at trace levels in complex matrices, by filtering out background noise and interferences. While powerful, the initial instrument cost and method development complexity are higher compared to HPLC-UV.
Workflow Comparison: HPLC-UV vs. LC-MS/MS
The following diagram illustrates the key differences in the analytical workflows for these two techniques.
Caption: Comparative workflows for HPLC-UV and LC-MS/MS analysis.
Pillar 2: Validation of Analytical Methods: A Head-to-Head Comparison
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The parameters for this validation are outlined in the International Council for Harmonisation (ICH) guideline Q2(R1). Below, we present a comparative summary of validation data for hypothetical, yet typical, HPLC-UV and LC-MS/MS methods for 1-Methyltriazole-4-thiol.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method | Commentary |
| Specificity/Selectivity | Demonstrated by peak purity analysis and separation from known impurities. Susceptible to co-eluting unknowns. | Confirmed by unique MRM transition (e.g., m/z 116 -> 88). Highly selective and virtually immune to matrix interference. | LC-MS/MS provides superior confidence in analyte identification. |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity within their respective ranges. |
| Range | 0.1 - 25 µg/mL | 0.5 - 500 ng/mL | The LC-MS/MS method offers a significantly wider and lower quantification range. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Both methods show high accuracy, meeting typical acceptance criteria (e.g., 98-102%). |
| Precision (%RSD) | Repeatability: ≤ 1.5%Intermediate: ≤ 2.0% | Repeatability: ≤ 2.5%Intermediate: ≤ 3.5% | Both methods are highly precise. The slightly higher RSD for LC-MS/MS is typical for trace-level analysis. |
| Limit of Detection (LOD) | 30 ng/mL | 0.15 ng/mL | LC-MS/MS is approximately 200-fold more sensitive. |
| Limit of Quantification (LOQ) | 100 ng/mL | 0.5 ng/mL | The superior sensitivity of LC-MS/MS is evident, making it suitable for trace impurity analysis. |
| Robustness | Passed (minor variations in pH, flow rate) | Passed (minor variations in flow rate, collision energy) | Both methods demonstrate good reliability under slightly varied conditions. |
Pillar 3: Experimental Protocols & Validation Workflow
A self-validating system is built on clear, reproducible protocols. Below is a representative step-by-step protocol for the development and validation of an HPLC-UV method for 1-Methyltriazole-4-thiol quantification.
Detailed Protocol: HPLC-UV Method
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Water:Acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 1-Methyltriazole-4-thiol reference standard into a 25 mL volumetric flask and dissolve in diluent.
-
Calibration Standards: Serially dilute the stock solution with diluent to prepare calibration standards ranging from 0.1 µg/mL to 25 µg/mL.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| UV Detection | 230 nm |
| Gradient Program | 5% B to 95% B over 8 minutes |
-
Validation Procedure:
-
Specificity: Inject diluent, a placebo sample matrix, and a spiked sample to demonstrate the absence of interfering peaks at the retention time of 1-MT-4-SH.
-
Linearity: Inject the calibration standards in triplicate and perform a linear regression analysis of peak area versus concentration.
-
Accuracy: Prepare samples spiked with 1-MT-4-SH at three concentration levels (low, medium, high) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a medium concentration standard on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
LOQ/LOD: Determine based on the signal-to-noise ratio (S/N), typically S/N > 3 for LOD and S/N > 10 for LOQ.
-
Analytical Method Validation Workflow
The following diagram outlines the logical flow of the validation process, ensuring a comprehensive and compliant approach.
Caption: A structured workflow for analytical method validation.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 1-Methyltriazole-4-thiol, but their suitability depends on the specific application.
-
HPLC-UV is a reliable and cost-effective choice for routine quality control where concentration levels are expected to be well above the detection limit (e.g., >0.1 µg/mL) and the sample matrix is relatively clean.
-
LC-MS/MS is the superior method when high sensitivity and selectivity are paramount. It is the gold standard for trace-level impurity analysis, metabolite identification in complex biological matrices, and when absolute certainty of analyte identity is required.
The validation data presented herein provides a clear framework for the performance characteristics that can be expected from each method. Ultimately, the choice of method should be justified based on its intended use and validated to demonstrate its fitness for purpose, ensuring data of the highest quality and integrity.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
A Comparative Guide to the Synthetic Efficacy of Routes to 1-Methyltriazole-4-thiol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the 1,2,3-triazole scaffold stands as a privileged structure, prized for its metabolic stability and capacity for diverse biological interactions. Among its derivatives, 1-Methyltriazole-4-thiol is a key building block for the synthesis of various pharmacologically active compounds. The efficiency and practicality of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of prominent synthetic routes to 1-Methyltriazole-4-thiol, offering an in-depth look at their underlying mechanisms, experimental protocols, and overall efficacy to aid researchers in selecting the optimal pathway for their specific needs.
Introduction to 1-Methyltriazole-4-thiol
1-Methyl-1H-1,2,3-triazole-4-thiol is a heterocyclic compound featuring a five-membered triazole ring, a methyl group at the 1-position, and a thiol group at the 4-position. The presence of the thiol group provides a reactive handle for further functionalization, making it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The selection of a synthetic route to this compound is a critical decision, influenced by factors such as yield, purity, scalability, cost of starting materials, and reaction conditions.
Comparative Analysis of Synthetic Routes
While a multitude of methods exist for the synthesis of the 1,2,3-triazole core, the direct and efficient introduction of a thiol group at the 4-position of a 1-substituted triazole presents unique challenges. This guide will focus on two plausible and conceptually distinct strategies for the synthesis of 1-Methyltriazole-4-thiol:
-
The Huisgen 1,3-Dipolar Cycloaddition Approach: This modern and widely adopted "click chemistry" method involves the reaction of methyl azide with a suitable thiolated alkyne derivative.
-
A Multi-step Approach via a Substituted Triazole Intermediate: This classical approach involves the initial formation of a functionalized 1-methyl-1,2,3-triazole, followed by conversion of a substituent at the 4-position into the desired thiol group.
The following table provides a high-level comparison of these two conceptual routes. It is important to note that specific experimental data for the direct synthesis of 1-Methyltriazole-4-thiol is not abundantly available in the public domain, and therefore, this comparison is based on established principles of organic synthesis and data from analogous reactions.
| Metric | Huisgen 1,3-Dipolar Cycloaddition | Multi-step Synthesis via Intermediate |
| Overall Yield | Potentially high (often >80%) | Variable, dependent on each step |
| Purity | Generally high, often with minimal byproducts | Can be lower, requiring purification at each step |
| Reaction Time | Can be rapid, especially with catalysis | Typically longer due to multiple steps |
| Scalability | Generally good | Can be challenging to scale up |
| Starting Materials | Methyl azide (potentially hazardous), thiolated alkyne | Varies, can be more readily available |
| Reaction Conditions | Often mild, can be performed in aqueous media | Can involve harsh reagents and conditions |
Route 1: The Huisgen 1,3-Dipolar Cycloaddition Approach
The Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant (CuAAC), is a cornerstone of modern synthetic chemistry due to its high efficiency, regioselectivity, and mild reaction conditions.[1][2] The synthesis of 1-Methyltriazole-4-thiol via this route would conceptually involve the reaction of methyl azide with a protected thioalkyne, followed by deprotection.
Reaction Mechanism
The reaction proceeds via a [3+2] cycloaddition between the 1,3-dipole (methyl azide) and the dipolarophile (the thioalkyne). In the presence of a copper(I) catalyst, the reaction is believed to proceed through a copper acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing intermediate before collapsing to the triazole product.[2] The use of a protecting group on the thiol is crucial to prevent side reactions.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of a Protected Thioalkyne (e.g., S-propargyl thioacetate)
-
To a solution of propargyl bromide in a suitable solvent (e.g., acetone), add potassium thioacetate.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain S-propargyl thioacetate.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition
-
In a reaction vessel, dissolve S-propargyl thioacetate and methyl azide in a mixture of t-butanol and water.
-
Add a catalytic amount of a copper(I) source (e.g., copper(I) iodide) and a ligand (e.g., sodium ascorbate).
-
Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 1-methyl-4-(acetylthiomethyl)-1H-1,2,3-triazole.
Step 3: Deprotection of the Thiol Group
-
Dissolve the protected triazole in a suitable solvent (e.g., methanol).
-
Add a base (e.g., sodium methoxide) and stir at room temperature.
-
Monitor the reaction by TLC until the deprotection is complete.
-
Neutralize the reaction mixture with a weak acid and remove the solvent.
-
Purify the residue by column chromatography to obtain 1-Methyltriazole-4-thiol.
Efficacy and Causality
-
Yield and Purity: The CuAAC reaction is known for its high yields and purity, often exceeding 80-90%.[2] The regioselectivity of the copper-catalyzed reaction ensures the formation of the desired 1,4-disubstituted triazole isomer.
-
Reaction Time and Conditions: This route is generally faster than multi-step syntheses and proceeds under mild conditions, often at room temperature and in aqueous solvent mixtures, which is a significant advantage in terms of energy consumption and environmental impact.[3]
-
Challenges: The primary challenge of this route is the handling of methyl azide, which is a potentially explosive and toxic reagent. In-situ generation or the use of safer azide sources is often preferred. The synthesis of the thiolated alkyne precursor is an additional step to consider.
Diagram of the Huisgen Cycloaddition Route
Caption: A conceptual workflow for the synthesis of 1-Methyltriazole-4-thiol via the Huisgen 1,3-dipolar cycloaddition.
Route 2: Multi-step Synthesis via a Substituted Triazole Intermediate
A more traditional approach to synthesizing 1-Methyltriazole-4-thiol involves the initial construction of a 1-methyl-1,2,3-triazole ring with a functional group at the 4-position that can be subsequently converted to a thiol. A plausible pathway could involve the synthesis of 5-amino-1-methyl-1,2,3-triazole-4-carboxamide, followed by a series of transformations. While this specific route to the target thiol is not explicitly detailed in the literature, the synthesis of the aminotriazole carboxamide intermediate has been reported.[2][4]
Reaction Mechanism
This route would likely involve several distinct chemical transformations:
-
Formation of the Triazole Ring: A base-mediated cyclization of an appropriate azide and nitrile can yield the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide core.[2]
-
Functional Group Interconversion: The amide and amino groups would then need to be converted to the thiol. This could potentially involve a Sandmeyer-type reaction to introduce a diazonium salt, which could then be displaced by a sulfur nucleophile, followed by reduction. Alternatively, hydrolysis of the amide to a carboxylic acid, followed by a thionation reaction could be envisioned.
Experimental Protocol (Conceptual)
Step 1: Synthesis of 5-Amino-1-methyl-1,2,3-triazole-4-carboxamide
This synthesis has been described in the literature and involves the base-catalyzed cycloaddition of an azide with a nitrile.[2]
Step 2: Conversion to 1-Methyl-1,2,3-triazole-4-carboxylic acid
-
Diazotization of the 5-amino group using sodium nitrite in an acidic medium.
-
Hydrolysis of the resulting diazonium salt to a hydroxyl group.
-
Oxidation of the hydroxymethyl group (from the original carbamoylmethyl group) and hydrolysis of the carboxamide to a carboxylic acid.
Step 3: Conversion of the Carboxylic Acid to the Thiol
-
Conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride.
-
Reaction of the acid chloride with a sulfur source, such as sodium hydrosulfide, to form the thioacid.
-
Decarboxylation of the thioacid to yield the final thiol.
Efficacy and Causality
-
Yield and Purity: The overall yield of a multi-step synthesis is the product of the yields of each individual step. This often results in a lower overall yield compared to a one-pot or a few-step synthesis like the CuAAC. Each step also introduces the potential for byproduct formation, necessitating careful purification.
-
Reaction Time and Conditions: Multi-step syntheses are inherently more time-consuming. The conditions for each step can vary significantly, with some potentially requiring harsh reagents (e.g., strong acids or bases, high temperatures) which can limit the functional group tolerance and increase safety concerns.
-
Advantages: The starting materials for this type of synthesis may be more readily available and less hazardous than those required for the cycloaddition route. This approach also offers more opportunities for the synthesis of a variety of analogs by modifying the intermediate at different stages.
Diagram of the Multi-step Synthesis Route
Caption: A conceptual workflow for a multi-step synthesis of 1-Methyltriazole-4-thiol via a functionalized triazole intermediate.
Conclusion and Future Outlook
The synthesis of 1-Methyltriazole-4-thiol presents a choice between modern, highly efficient cycloaddition reactions and more traditional, multi-step approaches. The Huisgen 1,3-dipolar cycloaddition, or "click chemistry," offers a conceptually elegant and likely more efficient route in terms of yield and reaction time. However, the practical implementation requires careful handling of potentially hazardous reagents and the synthesis of a specific thiolated alkyne precursor.
The multi-step synthesis, while likely to be lower yielding and more time-consuming, may offer advantages in terms of starting material availability and the potential for analog synthesis. The choice between these routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available laboratory resources, and safety considerations.
Further research into the direct and efficient synthesis of N-substituted 1,2,3-triazole-4-thiols is warranted. The development of novel, stable thioalkyne surrogates for cycloaddition reactions or more streamlined multi-step syntheses would be of significant benefit to the medicinal chemistry community.
References
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(11), 633–645.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.
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Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[5][6][7]-Triazoles by Regiospecific Copper(I)-catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057–3064.
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Mehra, V., et al. (2015). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 58(17), 6888-6903. [Link][4][8]
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Garella, D., et al. (2013). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 15. [Link][3]
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Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link][9][10][11]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link][5]
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Neelakantan, H., et al. (2019). 5-Amino-1MQ: A Research Overview of NNMT Inhibition and Metabolic Pathway Modulation. Biochemical Pharmacology, 161, 14-25. [Link][12]
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- Williams, M. B., Martin, M. L., Wiedmann, S., & Boyer, A. (2023). Synthesis of 1-Alkyl-1,2,3-triazoles from 1,1-Dibromoalkenes. Synthesis, 55(22), 3862-3874.
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Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (2018). ACS Infectious Diseases, 4(5), 766-776. [Link][2]
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A Comparative Guide to the Structure-Activity Relationships of 1-Methyltriazole-4-thiol Derivatives
In the landscape of medicinal chemistry, the 1,2,4-triazole scaffold is a cornerstone, integral to a multitude of therapeutic agents.[1] The introduction of a thiol group to this heterocyclic core further enhances its pharmacological potential, giving rise to a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific, yet underexplored subclass: 1-Methyltriazole-4-thiol derivatives.
While extensive research exists for the broader family of 1,2,4-triazole-thiols, the nuanced role of the N1-methyl group in modulating biological activity remains an area of active investigation. This guide will synthesize existing data on related compounds to extrapolate and propose key SAR principles for 1-Methyltriazole-4-thiol derivatives, offering a valuable resource for researchers engaged in the rational design of novel therapeutics. We will delve into the influence of substitutions at the thiol (S-position) and other positions on the triazole ring, comparing their performance with supporting data where available and providing detailed experimental protocols for the evaluation of their biological efficacy.
The Core Scaffold: 1-Methyl-4H-1,2,4-triazole-3-thiol
The fundamental structure of interest is 1-methyl-4H-1,2,4-triazole-3-thiol. The presence of the methyl group at the N1 position is a key determinant of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can significantly influence its biological activity.[3] The thiol group at the C4 position is a reactive handle, allowing for a wide range of structural modifications, primarily through S-alkylation, to generate diverse chemical libraries for biological screening.[4]
Structure-Activity Relationship (SAR) Analysis
The biological activity of 1-Methyltriazole-4-thiol derivatives is intricately linked to the nature and position of various substituents. The following sections dissect the SAR based on modifications at the thiol group and the triazole ring.
The Critical Role of S-Substitution
The thiol group is a primary site for derivatization, and modifications at this position have a profound impact on biological activity.
Studies on S-substituted 4-aryl-1,2,4-triazole-3-thiols have shown that the nature of the substituent on the sulfur atom is crucial for antimicrobial potency. For instance, the introduction of a 2-oxopropan-1-yl or 2-aryl-2-oxoethan-1-yl moiety on the sulfur atom of 4-R1-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols resulted in compounds with moderate activity against a panel of bacteria and fungi.[5] The variation of the aryl group on the acetophenone substituent did not lead to a significant change in antimicrobial activity, suggesting that the core pharmacophore is the primary driver of the observed effects.[5]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of S-Substituted 1,2,4-Triazole-3-thiol Derivatives
| Compound ID | R (on N4) | S-Substituent | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference |
| 3a | CH₃ | 2-oxopropane | 125 | 62.5 | 62.5 | 62.5 | [5] |
| 3b | CH₃ | 2-oxo-2-phenylethane | 62.5 | 62.5 | 125 | 62.5 | [5] |
| 3c | CH₃ | 2-(4-fluorophenyl)-2-oxoethane | 62.5 | 62.5 | 62.5 | 62.5 | [5] |
| 4a | C₂H₅ | 2-oxopropane | 62.5 | 62.5 | 62.5 | 62.5 | [5] |
| 4d | C₂H₅ | 2-(4-fluorophenyl)-2-oxoethane | 62.5 | 62.5 | 62.5 | 62.5 | [5] |
| Chlorohexidine | - | - | 2.0 | 4.0 | 4.0 | 2.0 | [5] |
Note: The data presented is for a series of 4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-thiols, which are structurally related to the core topic and provide insight into S-substitution effects.
In the realm of anticancer research, S-substituted 1,2,4-triazole derivatives have demonstrated significant potential. For instance, a series of 1,2,4-triazole-pyridine hybrid compounds with various substituted benzyl groups attached via a thioether linkage showed moderate to potent anticancer activities against murine melanoma (B16F10) cell lines.[6] The IC50 values ranged from 41.12µM to 61.11µM, with the derivative bearing a 4-chlorobenzyl substituent exhibiting the highest activity.[6] This highlights the importance of the electronic and steric properties of the S-substituent in modulating anticancer efficacy.
Table 2: Comparative Anticancer Activity (IC50, µM) of S-Substituted 1,2,4-Triazole-Pyridine Derivatives against B16F10 Murine Melanoma Cells
| Compound ID | S-Substituent | IC50 (µM) | Reference |
| TP1 | Benzyl | 52.15 | [6] |
| TP2 | 4-Methylbenzyl | 48.23 | [6] |
| TP3 | 4-Methoxybenzyl | 55.67 | [6] |
| TP4 | 4-Fluorobenzyl | 45.89 | [6] |
| TP5 | 4-Bromobenzyl | 43.54 | [6] |
| TP6 | 4-Chlorobenzyl | 41.12 | [6] |
| TP7 | 4-Nitrobenzyl | 61.11 | [6] |
The Influence of N1-Methylation: An Extrapolative Analysis
Direct and systematic SAR studies on the effect of N1-methylation in 1,2,4-triazole-4-thiols are limited in the currently available literature. However, we can draw inferences from related heterocyclic systems. N-methylation is a common metabolic pathway and can significantly alter the pharmacological profile of a drug candidate.[7] It can affect receptor binding, membrane permeability, and susceptibility to enzymatic degradation.
In a study on bacillithiol, a low molecular weight thiol, N-methylation was found to influence its biophysical properties, which are crucial for its biological function in maintaining redox homeostasis.[3][8] This suggests that the N1-methyl group in 1-Methyltriazole-4-thiol derivatives likely plays a critical role in fine-tuning the electronic environment of the triazole ring and the acidity of the thiol proton, thereby impacting its interaction with biological targets.
Further research is warranted to directly compare the biological activities of 1-methyl-1,2,4-triazole-4-thiol derivatives with their N1-unsubstituted or other N1-substituted counterparts to elucidate the precise contribution of the N1-methyl group.
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for assessing two key biological activities of 1-Methyltriazole-4-thiol derivatives.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO or methanol) and make serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.
-
For the control, add 100 µL of the solvent instead of the test compound to 100 µL of the DPPH solution.
-
For the blank, add 100 µL of the solvent to 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Caption: Workflow for the DPPH radical scavenging assay.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard method for screening acute anti-inflammatory activity.
Protocol:
-
Animals: Use healthy adult rats or mice, acclimatized to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the 1-Methyltriazole-4-thiol derivatives.
-
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation. The control group receives the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation: Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV_test is the mean increase in paw volume in the test group and ΔV_control is the mean increase in paw volume in the control group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
The 1-Methyltriazole-4-thiol scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The available data on related 1,2,4-triazole-thiol derivatives strongly suggests that modifications at the S-position are a key determinant of antimicrobial and anticancer potency. While the precise role of the N1-methyl group requires more focused investigation, it is hypothesized to be a critical modulator of the molecule's overall physicochemical and pharmacokinetic properties.
Future research should prioritize the synthesis and systematic biological evaluation of a focused library of 1-Methyltriazole-4-thiol derivatives with diverse S-substituents. Furthermore, comparative studies with N1-unsubstituted and other N1-alkylated analogs are crucial to definitively establish the structure-activity relationships for this specific and promising class of compounds. Such endeavors will undoubtedly pave the way for the discovery of new and effective drugs to address unmet medical needs.
References
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- Newton, G. L., & Fahey, R. C. (2019). The significance of N-methylation of bacillithiol on its biological activity as a redox cofactor. Antioxidants, 8(12), 623.
- A Comparative Guide to Triazole-Thiol Derivatives as Antimicrobial Agents. (2025). Benchchem.
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Abdel-Wahab, B. F., & Mohamed, H. A. (2018). Synthesis and Anticancer Evaluation of Some Novel 5-Amino[3][6][9]Triazole Derivatives. Journal of Heterocyclic Chemistry, 55(6), 1450-1461.
- El-Sayed, M. A. A., & El-Gazzar, A. R. B. A. (2020). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Journal of the Iranian Chemical Society, 17(10), 2639-2656.
- Abdel-Wahab, B. F., Abdel-Aziz, H. A., & Ahmed, E. M. (2018). Synthesis, anticancer activity and molecular modeling studies of 1,2,4-triazole derivatives as EGFR inhibitors. European Journal of Medicinal Chemistry, 156, 566-580.
- Pérez-Silanes, S., & Aldana, I. (2012). Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. Journal of Medicinal Chemistry, 55(13), 6061-6074.
- Karpun, Y. O., & Parchenko, V. V. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ScienceRise: Pharmaceutical Science, (3 (31)), 18-24.
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- Manikrao, A. M., & Bahekar, R. H. (2023).
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- A Review: Biological Importance of Heterocyclic Compounds. (2018). Der Pharma Chemica, 10(4), 104-112.
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- Bulger, P. G., & Bagal, S. K. (2008). An Investigation into the Alkylation of 1,2,4-Triazole. The Journal of Organic Chemistry, 73(15), 6038-6041.
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A Comparative Guide to the Specificity and Cross-Reactivity of 1-Methyltriazole-4-thiol in Biological Assays
For researchers, scientists, and drug development professionals, the selection of small molecule inhibitors with high specificity is paramount to achieving reliable and reproducible results in biological assays. This guide provides an in-depth technical comparison of 1-Methyltriazole-4-thiol (MMT), a compound of interest due to its structural similarity to known therapeutic agents. We will objectively analyze its anticipated biological target, compare its performance with established alternatives, and provide the experimental frameworks necessary to validate these claims.
Introduction: The Rationale for Investigating 1-Methyltriazole-4-thiol (MMT)
1-Methyltriazole-4-thiol (MMT) belongs to the family of 1,2,4-triazole-3-thiol derivatives, a class of heterocyclic compounds recognized for a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The thione-substituted 1,2,4-triazole core is a key pharmacophore in numerous therapeutic agents. The presence of a thiol group offers a reactive site for further chemical modifications, making this class of compounds a versatile scaffold in drug discovery.
The structural architecture of MMT, specifically the 1-methyl-substituted heterocyclic ring with a thiol group, bears a striking resemblance to Methimazole (MMI, 1-methyl-1H-imidazole-2-thiol), a well-established inhibitor of thyroid peroxidase (TPO). This structural analogy forms the fundamental hypothesis of this guide: that MMT's primary biological target is Thyroid Peroxidase, a key enzyme in the biosynthesis of thyroid hormones.
The Primary Target: Thyroid Peroxidase (TPO) and its Inhibition
Thyroid Peroxidase (TPO) is a membrane-bound glycoprotein that plays a pivotal role in the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). TPO catalyzes two critical steps in this process: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form the thyroid hormones. Inhibition of TPO is a primary mechanism for the treatment of hyperthyroidism.
The thionamide class of drugs, which includes Methimazole (MMI) and Propylthiouracil (PTU), are the cornerstone of antithyroid therapy. They act by inhibiting TPO, thereby reducing the production of thyroid hormones. Given the structural similarity, it is highly probable that MMT exerts its biological effects through the same mechanism.
Signaling Pathway: Thyroid Hormone Synthesis and TPO Inhibition
Caption: Experimental workflow for the in vitro TPO inhibition assay using Amplex® UltraRed.
Guaiacol-Based Thyroid Peroxidase (TPO) Inhibition Assay
This is a colorimetric assay based on the TPO-catalyzed oxidation of guaiacol.
Principle: In the presence of H₂O₂, TPO oxidizes guaiacol to a brown-colored product, which can be quantified spectrophotometrically at 470 nm.
Materials:
-
Thyroid microsomes
-
Guaiacol
-
Hydrogen peroxide (H₂O₂)
-
Sodium Phosphate Buffer (0.1 M, pH 7.0)
-
MMT, MMI, PTU (stock solutions in DMSO)
-
96-well clear microplate
-
Spectrophotometer microplate reader (470 nm)
Procedure:
-
Prepare Reagents:
-
Substrate solution: Prepare a solution of guaiacol in 0.1 M sodium phosphate buffer.
-
H₂O₂ solution: Prepare a dilute solution of H₂O₂ in distilled water.
-
Enzyme solution: Prepare a working solution of thyroid microsomes in 0.1 M sodium phosphate buffer.
-
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Sodium phosphate buffer
-
Substrate solution
-
Test compound (MMT, MMI, or PTU) or DMSO vehicle control
-
-
Pre-incubation: Incubate the plate for 5 minutes at room temperature.
-
Reaction Initiation: Add the H₂O₂ solution to each well to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 470 nm every 30 seconds for 5-10 minutes.
-
Data Analysis: Determine the initial rate of the reaction (V₀) for each concentration of the inhibitor. Calculate the percent inhibition and determine the IC50 value.
Conclusion and Future Directions
Based on strong structural similarities to the well-characterized thyroid peroxidase inhibitor Methimazole, 1-Methyltriazole-4-thiol (MMT) is predicted to be a potent inhibitor of TPO. This guide provides a comprehensive framework for researchers to experimentally validate this hypothesis and to characterize the specificity and cross-reactivity of MMT.
The provided detailed protocols for in vitro TPO inhibition assays will enable the determination of MMT's IC50 value, allowing for a direct quantitative comparison with established drugs like MMI and PTU. Further studies should focus on screening MMT against a broader panel of enzymes to fully elucidate its cross-reactivity profile. Such data will be invaluable for its potential development as a specific and reliable tool for research in endocrinology and drug discovery.
References
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- Bogren, S. (2021). STANDARD OPERATING PROCEDURE - for thyroperoxidase (TPO) extract preparation, used in the TPO inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 1.0. European Commission.
- Concept Life Sciences. Thyroperoxidase (TPO) assay.
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- Moodle@Units. Enzyme Activity Student Protocol.
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- TSAR. (2014). Thyroid method 2a: Thyroperoxidase (TPO)
- MDPI. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria.
-
Academia.edu. Synthesis and evaluation of 4-amino-5-phenyl-4H--[1][2][3]triazole-3-thiol derivatives as antimicrobial agents.
- ResearchGate. (2018).
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- SciSpace. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)
- ResearchGate. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-.
- Endocrine Abstracts. (2007). Effect of methimazole on the immunoreactivity of recombinant thyroid peroxidase.
- PMC. (2021). OGG1 co-inhibition antagonizes the tumor-inhibitory effects of targeting MTH1.
- Sigma-Aldrich. 4-Methyl-4H-1,2,4-triazole-3-thiol.
- Alkali Scientific. 4-Methyl-4H-1,2,4-triazole-3-thiol, 1 X 50 g (258938-50G).
- Australian Industrial Chemicals Introduction Scheme. (2022).
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comparative analysis of the antioxidant properties of triazole-thiol derivatives
A Comparative Guide to the Antioxidant Properties of Triazole-Thiol Derivatives
Executive Summary & Mechanistic Context
The mitigation of oxidative stress is a critical parameter in modern drug development, as reactive oxygen species (ROS) are primary drivers of inflammation, neurodegeneration, and oncogenesis. Among synthetic pharmacophores, the 1,2,4-triazole-3-thiol scaffold has emerged as a structurally privileged motif for free radical scavenging.
The antioxidant efficacy of these derivatives is primarily governed by their ability to donate a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single Electron Transfer, SET) to unstable free radicals. The presence of the thiol (-SH) group at the 3-position is the mechanistic cornerstone of this activity. Upon donating a hydrogen atom, the resulting thiyl radical is highly stabilized by the conjugated resonance of the 1,2,4-triazole ring[4]. Furthermore, the introduction of electron-donating groups (EDGs) such as -NH2 or -OH to the triazole ring increases the electron density on the sulfur atom, lowering the S-H bond dissociation energy and facilitating superior radical neutralization [2].
Mechanism of radical scavenging by triazole-thiols via Hydrogen Atom Transfer.
Comparative Efficacy: Triazole-Thiols vs. Standard Antioxidants
To objectively evaluate the performance of triazole-thiol derivatives, their half-maximal inhibitory concentrations ( IC50 ) are routinely benchmarked against gold-standard antioxidants like Ascorbic Acid (Vitamin C) and Butylated Hydroxytoluene (BHT). Experimental data demonstrates that specific functionalization of the triazole ring yields derivatives that significantly outperform these natural and synthetic standards.
For instance, phenolic acid-derived 1,2,4-triazole-3-thiones have demonstrated IC50 values as low as 12.66 μM in DPPH assays, exhibiting nearly three times the potency of ascorbic acid (38.78 μM) under identical experimental conditions [1]. Similarly, nalidixic acid-derived mercapto-triazoles have shown exceptional ABTS radical scavenging capabilities, surpassing ascorbic acid [3].
Table 1: Quantitative Comparison of Antioxidant Efficacy
| Compound Class / Specific Derivative | Assay Type | IC50 Value | Reference Standard ( IC50 ) | Ref. |
| Phenolic Acid-Derived Triazole-3-thione (4h) | DPPH | 12.66 μM | Ascorbic Acid (38.78 μM) | [1] |
| Phenolic Acid-Derived Triazole-3-thione (4f) | DPPH | 14.63 μM | Ascorbic Acid (38.78 μM) | [1] |
| Nalidixic Acid-Derived Mercapto-Triazole (3d) | ABTS | 0.397 μM | Ascorbic Acid (0.870 μM) | [3] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | DPPH | 1.30 mM | N/A | [2] |
Note: Lower IC50 values indicate higher radical scavenging potency. Direct comparisons should be contextualized within the specific assay conditions of each study.
Self-Validating Experimental Methodologies
To ensure reproducibility and scientific integrity, the evaluation of antioxidant capacity must employ self-validating assay systems. The following protocols detail the mechanistic reasoning behind each procedural step for the two most critical evaluations: the DPPH and ABTS assays.
Protocol A: DPPH• Free Radical Scavenging Assay
Causality & Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH•) is a stable free radical that exhibits a deep violet color (absorbing at 517 nm) due to its delocalized unpaired electron. When a triazole-thiol donates a hydrogen atom, DPPH• is reduced to the yellow diphenylpicrylhydrazine. The spectrophotometric decay of the 517 nm peak is directly proportional to the antioxidant's efficacy [2].
Step-by-Step Workflow:
-
Reagent Preparation: Dissolve DPPH in absolute methanol to a concentration of 0.1 mM. Causality: Methanol is required because DPPH is insoluble in aqueous media, and absolute grade prevents premature hydrolysis of the radical.
-
Sample Dilution: Prepare serial dilutions of the triazole-thiol derivatives (e.g., 10 μM to 600 μM) in DMSO. Causality: Triazole derivatives often exhibit poor aqueous solubility; DMSO ensures complete dissolution without interfering with the radical mechanism.
-
Reaction Initiation: Mix 1.0 mL of the sample solution with 2.0 mL of the DPPH solution.
-
Incubation: Incubate the mixture in complete darkness at room temperature for 30 minutes. Causality: The HAT reaction kinetics for sterically hindered triazoles can be slow. A 30-minute window ensures the reaction reaches a steady-state equilibrium. Darkness prevents the photo-degradation of DPPH, which would yield false-positive scavenging results.
-
Self-Validating Measurement: Measure absorbance at 517 nm. You must run three parallel controls:
-
Control Blank ( Acontrol ): Methanol + DPPH (Establishes baseline radical concentration).
-
Sample Blank ( Asample_blank ): Sample + Methanol without DPPH (Corrects for intrinsic absorbance of the triazole compound at 517 nm).
-
Positive Control: Ascorbic Acid + DPPH (Validates reagent responsiveness).
-
-
Calculation: % Scavenging = [(A_{control} - (A_{sample} - A_{sample_blank})) / A_{control}] × 100
Protocol B: ABTS•+ Radical Cation Decolorization Assay
Causality & Principle: Unlike DPPH, the ABTS•+ radical cation is soluble in both aqueous and organic solvents, making it highly versatile for evaluating both lipophilic and hydrophilic triazole-thiol derivatives. It absorbs strongly at 734 nm.
Step-by-Step Workflow:
-
Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate.
-
Equilibration: Allow the mixture to stand in the dark at room temperature for 12–16 hours before use. Causality: The oxidation of ABTS to the ABTS•+ radical cation is not instantaneous. This incubation ensures the radical generation is complete and spectrophotometrically stable.
-
Dilution: Dilute the ABTS•+ solution with ethanol until it reaches an absorbance of 0.70±0.02 at 734 nm. Causality: Standardizing the initial absorbance ensures that the dynamic range of the spectrophotometer is optimally utilized and allows for inter-assay comparability.
-
Reaction & Measurement: Add 10 μL of the triazole-thiol sample to 1 mL of the diluted ABTS•+ solution. Measure the absorbance at 734 nm exactly 6 minutes after initial mixing.
Step-by-step workflow for evaluating and validating in vitro antioxidant capacity.
Conclusion & Future Perspectives
The comparative analysis of 1,2,4-triazole-3-thiol derivatives reveals them to be highly potent, structurally tunable antioxidants. By strategically incorporating electron-donating moieties onto the triazole core, researchers can synthesize compounds that significantly outperform established standards like ascorbic acid [1][3]. For drug development professionals, utilizing rigorous, self-validating DPPH and ABTS protocols is essential for accurately mapping the Structure-Activity Relationship (SAR) of these promising therapeutic candidates.
Safety Operating Guide
Comprehensive Operational Guide: Safe Handling and Disposal of 1-Methyltriazole-4-thiol
Introduction
1-Methyltriazole-4-thiol (often encountered as its tautomeric equivalent, 1-methyl-1H-1,2,4-triazole-5-thiol) is a critical heterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of cephalosporin antibiotics and other bioactive molecules (1[1]). While highly valuable in drug development, its thiol (-SH) functional group imparts a severe, persistent malodor and poses specific environmental and handling hazards. Proper disposal is not merely a regulatory requirement; it is a fundamental pillar of laboratory safety and operational integrity.
Chemical Profile & Hazard Data
Understanding the physicochemical properties of 1-Methyltriazole-4-thiol is the first step in designing a robust disposal protocol. The compound exists in a thione-thiol tautomeric equilibrium, which dictates its reactivity with oxidizing agents (2[2]).
Table 1: Physicochemical and Hazard Specifications
| Property / Parameter | Specification / Value | Operational Implication |
| Molecular Formula | C3H5N3S | Contains sulfur; generates toxic SOx gases upon combustion. |
| Physical State | Solid (Crystalline powder) | Dust generation risk; requires dissolution for liquid-phase oxidation. |
| Primary Hazard | Intense Stench / Irritant | Must be handled exclusively in a certified chemical fume hood. |
| Solubility | Soluble in THF, dilute base | Dissolve in a non-oxidizable solvent prior to bleach treatment. |
| Oxidation Stoichiometry | 1 mol Thiol : 3 mol NaOCl | Requires a minimum 25% excess of bleach to ensure complete conversion. |
The Chemistry of Neutralization
Direct disposal of thiols into the sanitary sewer or standard organic waste streams is strictly prohibited due to their volatility, toxicity, and overwhelming odor. The universally accepted and most effective method for neutralizing thiol waste is oxidative desulfurization (3[3]).
By reacting 1-Methyltriazole-4-thiol with an excess of sodium hypochlorite (household bleach, typically 5.25% NaOCl), the volatile thiol (R-SH) is oxidized into a highly water-soluble, odorless sulfonic acid (R-SO3H) (4[4]).
The idealized reaction proceeds as follows: R-SH + 3 NaOCl → R-SO3H + 3 NaCl
Causality & Logic: The oxidation cleaves the S-H bond and fully oxygenates the sulfur atom. This eliminates the vapor pressure associated with the stench and converts the molecule into a benign sulfonate salt (when neutralized), which can then be safely managed as standard aqueous waste.
Step-by-Step Oxidation and Disposal Protocol
This self-validating protocol ensures the complete destruction of the thiol, preventing accidental exposure or environmental contamination.
Step 1: Preparation and Engineering Controls All operations must be conducted inside a certified chemical fume hood to minimize odor and exposure (3[3]). Personnel must wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.
Step 2: Preparation of the Oxidizing Bath For every 0.1 mol of 1-Methyltriazole-4-thiol (approximately 11.5 g), measure 500 mL of commercial hypochlorite laundry bleach (5.25% NaOCl). This volume provides the required 0.4 mol of hypochlorite, incorporating a critical 25% safety excess to drive the reaction to completion (4[4]). Pour the bleach into a multi-necked round-bottom flask or a large beaker equipped with a magnetic stirrer and a thermometer.
Step 3: Thiol Solubilization Because 1-Methyltriazole-4-thiol is a solid, direct addition to bleach can cause clumping, localized heating, and incomplete oxidation. Dissolve the solid thiol in a minimal amount of a non-oxidizable solvent (e.g., tetrahydrofuran, THF) or dilute aqueous sodium hydroxide (since thiols form soluble thiolate salts in basic conditions) (4[4]).
Step 4: Controlled Addition Begin stirring the bleach solution at room temperature. Add the dissolved thiol dropwise using an addition funnel. Critical Causality: The oxidation of thiols is highly exothermic. Adding the thiol too quickly can cause the bleach to boil, releasing toxic chlorine gas and unreacted thiol vapors. Maintain the reaction temperature between 45 °C and 50 °C. If the temperature exceeds 50 °C, pause the addition immediately and apply an ice bath (4[4]).
Step 5: Verification of Complete Oxidation Once the addition is complete, allow the mixture to stir for at least 14 to 24 hours to ensure complete oxidation of any residual thiol (3[3]). To validate that the neutralization is complete:
-
Cautiously waft the air above the flask to check for any residual thiol odor.
-
Use starch-iodide indicator paper to test the solution. A blue-black color confirms that excess hypochlorite is still present, guaranteeing that all thiol has been consumed (5[5]). If the test is negative, add more bleach and stir for an additional 2 hours.
Step 6: Final Disposal Adjust the pH of the final solution to a neutral range (pH 6-8) using dilute hydrochloric acid or sodium hydroxide, as the generation of sulfonic acid may lower the pH (4[4]). Once neutralized and confirmed free of thiol odor, the resulting aqueous mixture can be disposed of in accordance with institutional EHS guidelines (often as aqueous hazardous waste, or down the sanitary sewer if local regulations permit) (4[4]).
Spill Response and Decontamination
In the event of a spill of 1-Methyltriazole-4-thiol:
-
Isolate the Area: Evacuate personnel to prevent inhalation of the stench.
-
Containment: Cover the solid spill with an inert absorbent material (e.g., sand or vermiculite). Do not sweep dry, as this generates hazardous dust.
-
Decontamination: Carefully pour a freshly prepared 1:1 mixture of bleach and water over the absorbent (3[3]). Allow it to sit for at least 30 minutes to oxidize the spilled thiol.
-
Collection: Scoop the neutralized slurry into a sealed, clearly labeled hazardous waste container.
Process Visualization
Workflow for the controlled oxidation and disposal of 1-Methyltriazole-4-thiol.
References
- Title: 3-(difluoromethyl)
- Title: 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol Source: Benchchem URL
- Title: Essential Guide to the Safe Disposal of Thiane-4-thiol Source: Benchchem URL
- Title: PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS Source: EPFL URL
- Title: Chemical Waste Disposal Guidelines Source: HKUST URL
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
